Aniline-MPB-amino-C3-PBD
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C42H46N8O6 |
|---|---|
Molecular Weight |
758.9 g/mol |
IUPAC Name |
4-[4-[[4-[4-[[(6aS)-2-methoxy-12-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[2,1-c][1,4]benzodiazepin-3-yl]oxy]butanoylamino]-1-methylpyrrole-2-carbonyl]amino]phenyl]-N-(4-aminophenyl)-1-methylpyrrole-2-carboxamide |
InChI |
InChI=1S/C42H46N8O6/c1-48-24-27(19-35(48)40(52)47-30-15-11-28(43)12-16-30)26-9-13-29(14-10-26)46-41(53)36-20-31(25-49(36)2)45-39(51)8-6-18-56-38-22-34-33(21-37(38)55-3)42(54)50-17-5-4-7-32(50)23-44-34/h9-16,19-22,24-25,32,44H,4-8,17-18,23,43H2,1-3H3,(H,45,51)(H,46,53)(H,47,52)/t32-/m0/s1 |
InChI Key |
IRTLLBFDZDUFNC-YTTGMZPUSA-N |
Isomeric SMILES |
CN1C=C(C=C1C(=O)NC2=CC=C(C=C2)N)C3=CC=C(C=C3)NC(=O)C4=CC(=CN4C)NC(=O)CCCOC5=C(C=C6C(=C5)NC[C@@H]7CCCCN7C6=O)OC |
Canonical SMILES |
CN1C=C(C=C1C(=O)NC2=CC=C(C=C2)N)C3=CC=C(C=C3)NC(=O)C4=CC(=CN4C)NC(=O)CCCOC5=C(C=C6C(=C5)NCC7CCCCN7C6=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Mechanism of Action of Aniline-MPB-amino-C3-PBD
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aniline-MPB-amino-C3-PBD is a novel, non-alkylating, sequence-selective DNA minor-groove binding agent with significant cytotoxic and antimicrobial properties. As a potential payload for antibody-drug conjugates (ADCs), its mechanism of action is of considerable interest. This document provides a comprehensive overview of the core mechanism of action of this compound, based on available data and the known properties of its constituent pharmacophores. Due to the limited public availability of detailed experimental data for this specific compound, this guide synthesizes information from analogous non-alkylating pyrrolobenzodiazepine (PBD) conjugates and the known DNA-binding characteristics of its components.
Introduction
Pyrrolobenzodiazepines (PBDs) are a class of potent antitumor agents that exert their biological activity through interaction with the minor groove of DNA. While traditional PBDs act as alkylating agents, forming covalent bonds with guanine bases, a new class of non-alkylating PBDs has emerged. This compound belongs to this latter class, functioning as a high-affinity, sequence-selective DNA ligand. This non-covalent interaction is thought to disrupt normal cellular processes that rely on DNA-protein interactions, leading to cytotoxicity. The "MPB" (4-(1-methyl-1H-pyrrol-3-yl)benzenamine) moiety is a key component, conferring a preference for GC-rich DNA sequences.
Core Mechanism of Action
The primary mechanism of action of this compound is its high-affinity, non-covalent binding to the minor groove of DNA. This interaction is sequence-selective, guided by the MPB component, which favors GC-rich regions. Unlike alkylating PBDs, this compound does not form permanent covalent bonds with DNA. Instead, its therapeutic effect is derived from the physical occupation of the minor groove, which in turn leads to several downstream cellular consequences.
DNA Minor Groove Binding and Sequence Recognition
The molecule is designed to fit snugly within the minor groove of the DNA double helix. The MPB portion of the molecule is crucial for recognizing and binding to specific DNA sequences, likely through a combination of hydrogen bonding, van der Waals forces, and electrostatic interactions with the floor and walls of the minor groove. This high-affinity binding stabilizes the DNA duplex.
Caption: DNA Minor Groove Binding of this compound.
Disruption of DNA-Protein Interactions
By occupying the minor groove, this compound can sterically hinder the binding of essential proteins, such as transcription factors and DNA polymerases, to their cognate DNA sequences. This interference with DNA-protein interactions is a critical aspect of its cytotoxic mechanism.
Caption: Cellular Consequences of Minor Groove Binding.
Induction of Cell Cycle Arrest and Apoptosis
The inhibition of critical cellular processes like transcription and replication ultimately leads to cell cycle arrest, typically at the G2/M phase, and the induction of the apoptotic cascade. The inability of the cell to progress through the cell cycle and repair the perceived DNA damage culminates in programmed cell death.
Quantitative Data
The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The available IC50 values are summarized in the table below.
| Cell Line | Cancer Type | IC50 (nM) |
| SW48 | Colon Cancer | 77 |
| LIM1215 | Colon Cancer | 72 |
| SW620 | Colon Cancer | 79 |
| U138-MG | Glioblastoma | 184.3 |
| A431 | Epidermoid Carcinoma | 61.5 |
| REH | Leukemia | 145.6 |
Table 1: In Vitro Cytotoxicity of this compound[1]
This compound also exhibits potent antibacterial activity against Gram-negative bacteria, with a reported potency of 2 pg/mL against E. coli K12.[1]
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. However, the following are standard methodologies used to characterize non-covalent DNA minor groove binding agents.
DNA Thermal Denaturation (Tm) Assay
This assay measures the increase in the melting temperature (Tm) of a DNA duplex upon ligand binding, which is indicative of stabilization.
-
Objective: To determine the extent of DNA stabilization by the compound.
-
Methodology:
-
Prepare solutions of a specific DNA oligonucleotide (e.g., a GC-rich sequence) in a suitable buffer (e.g., phosphate-buffered saline).
-
Add varying concentrations of this compound to the DNA solutions.
-
Monitor the absorbance of the solutions at 260 nm while slowly increasing the temperature.
-
The Tm is the temperature at which 50% of the DNA is denatured.
-
The change in Tm (ΔTm) is calculated by subtracting the Tm of the DNA alone from the Tm of the DNA-ligand complex.
-
References
An In-depth Technical Guide to Aniline-MPB-amino-C3-PBD: A Cytotoxic Payload for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Aniline-MPB-amino-C3-PBD, a potent cytotoxic agent employed as a payload in the development of Antibody-Drug Conjugates (ADCs). This document details its chemical nature, mechanism of action, relevant quantitative data, and detailed experimental protocols for its evaluation.
Core Concepts: Structure and Function
This compound is a sophisticated chemical entity designed for targeted cancer therapy. It comprises a cytotoxic warhead, a pyrrolobenzodiazepine (PBD) dimer, connected to a linker system. This linker, "Aniline-MPB-amino-C3," is designed to be stable in circulation and to release the PBD payload upon internalization into target cancer cells.
The PBD component is a sequence-selective DNA minor-groove binding agent.[1][2][3][4] Unlike some other DNA-damaging agents, it is a non-alkylating agent in its final active form.[1][2][3][4] The PBD dimer cross-links DNA, leading to cell cycle arrest and apoptosis.
Chemical Structure:
The precise chemical structure of this compound can be represented by the following SMILES string:
O=C(N(CCCC1)[C@]1([H])CN2)C3=C2C=C(OCCCC(NC4=CN(C)C(C(NC5=CC=C(C6=CN(C)C(C(NC7=CC=C(N)C=C7)=O)=C6)C=C5)=O)=C4)=O)C(OC)=C3
This structure reveals the intricate connection of the aniline moiety, the MPB (maleimidopropionyl-benzyl) linker component, the amino-C3 spacer, and the PBD dimer.
Quantitative Data Summary
The cytotoxic potency of this compound has been evaluated against a panel of human cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Cell Line | Cancer Type | IC50 (nM) |
| SW48 | Colon Cancer | 77[1][2] |
| LIM1215 | Colon Cancer | 72[1][2] |
| SW620 | Colon Cancer | 79[1][2] |
| U138-MG | Glioblastoma | 184.3[1][2] |
| A431 | Epidermoid Carcinoma | 61.5[1][2] |
| REH | Acute Lymphoblastic Leukemia | 145.6[1][2] |
Mechanism of Action: From ADC Internalization to Apoptosis
The therapeutic effect of an ADC armed with this compound is a multi-step process, beginning with targeted delivery and culminating in programmed cell death.
Upon administration, the ADC circulates in the bloodstream until it encounters a cancer cell expressing the target antigen on its surface. The antibody component of the ADC binds to this antigen, leading to the formation of an ADC-antigen complex. This complex is then internalized by the cell through endocytosis and trafficked to the lysosome. The acidic environment and enzymatic activity within the lysosome cleave the linker, releasing the PBD payload. The released payload then translocates to the nucleus, where it binds to the minor groove of DNA and forms covalent cross-links. This DNA damage triggers a cellular stress response, ultimately leading to apoptosis.
DNA Damage Response and Apoptotic Signaling
The DNA cross-links induced by the PBD payload are highly cytotoxic lesions that activate the DNA Damage Response (DDR) pathway. This signaling cascade is crucial for determining the cell's fate.
The formation of DNA cross-links leads to replication stress, which is sensed by the cell's DNA damage surveillance machinery, primarily the ATM and ATR kinases. These kinases then phosphorylate and activate a cascade of downstream proteins, including the checkpoint kinases CHK1 and CHK2. A key target of this pathway is the tumor suppressor protein p53. Activated p53 can induce cell cycle arrest to allow for DNA repair. However, if the damage is too extensive, p53 will promote apoptosis by transcriptionally upregulating pro-apoptotic proteins like Bax and Bak. These proteins lead to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade, which executes the apoptotic program.
Experimental Protocols
Representative Synthesis of this compound
While the precise, proprietary synthesis protocol for this compound is not publicly available, a representative synthesis can be conceptualized based on established methods for PBD dimer and linker conjugation. The synthesis would likely involve a multi-step process:
-
Synthesis of the PBD Dimer Core: This typically involves the construction of the two PBD monomers followed by their linkage, often through a C8-O-(CH2)n-O-C8' diether bridge.
-
Functionalization of the PBD Dimer: One of the PBD units would be functionalized with a reactive group, such as an aniline, to allow for linker attachment.
-
Synthesis of the Linker Moiety: The "MPB-amino-C3" portion of the linker would be synthesized separately. This would involve creating the maleimidopropionyl-benzyl (MPB) group, which provides a reactive handle for conjugation to an antibody, and attaching the 3-aminopropyl (amino-C3) spacer.
-
Conjugation of the Linker to the PBD Dimer: The functionalized PBD dimer would then be reacted with the synthesized linker to form the final this compound construct. This is often achieved through amide bond formation or other standard bioconjugation chemistries.
-
Purification and Characterization: The final product would be purified using techniques such as high-performance liquid chromatography (HPLC) and its identity and purity confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Detailed Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines the steps for determining the in vitro cytotoxicity of an ADC containing the this compound payload using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Target cancer cell line (e.g., SW48, A431)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
ADC construct with this compound payload
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Experimental Workflow:
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare a series of dilutions of the ADC in culture medium. A typical concentration range might be from 0.01 pM to 100 nM.
-
Carefully remove the medium from the wells and replace it with 100 µL of the corresponding ADC dilution.
-
Include untreated control wells (medium only).
-
Incubate the plate for 72 to 96 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
After this incubation, add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
Incubate the plate at room temperature in the dark for at least 2 hours, or overnight, to allow for complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each ADC concentration relative to the untreated control wells.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
This compound represents a highly potent and sophisticated payload for the development of next-generation Antibody-Drug Conjugates. Its mechanism of action, centered on DNA cross-linking and the induction of a robust DNA damage response, makes it an effective agent for killing cancer cells. The detailed protocols and conceptual frameworks provided in this guide are intended to support researchers and drug development professionals in the evaluation and application of this promising class of cytotoxic agents. Careful consideration of experimental design and data interpretation is crucial for advancing ADCs containing this compound towards clinical applications.
References
- 1. Pyrrolobenzodiazepine Dimer Antibody-Drug Conjugates: Synthesis and Evaluation of Noncleavable Drug-Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis, Characterization, and Evaluation of Aniline-MPB-amino-C3-PBD
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aniline-MPB-amino-C3-PBD is a potent cytotoxic agent belonging to the pyrrolobenzodiazepine (PBD) class of DNA-interactive agents. PBDs are of significant interest in oncology, particularly as payloads for antibody-drug conjugates (ADCs), due to their ability to bind to the minor groove of DNA and induce cell death. This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of this compound. It includes detailed, representative experimental protocols and a summary of its cytotoxic activity. Furthermore, this document elucidates the putative mechanism of action through a diagram of the DNA damage response pathway initiated by PBD dimers.
Introduction
Pyrrolobenzodiazepines (PBDs) are a class of sequence-selective DNA-alkylating compounds originally derived from Streptomyces species. Their unique tricyclic structure allows them to bind covalently to the C2-amino group of a guanine base within the DNA minor groove, leading to the formation of a DNA adduct.[1][2] This interaction can stall DNA replication forks, induce cell cycle arrest, and ultimately trigger apoptosis.[2] PBD dimers, which consist of two PBD units linked together, can form interstrand DNA cross-links, significantly enhancing their cytotoxicity.[1][2]
This compound is a synthetic PBD derivative that incorporates an aniline moiety. This modification can influence its DNA binding affinity, sequence specificity, and overall pharmacological properties. As a potent cytotoxic agent, it is a valuable tool for preclinical cancer research and a potential payload for the development of next-generation ADCs.
Synthesis of this compound
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of the PBD Core with a C8-Linker Attachment Point
A suitable PBD monomer with a reactive group at the C8 position, such as a hydroxyl or a protected amine, is synthesized according to established literature procedures.[4] This typically involves the construction of the tricyclic PBD ring system from appropriate precursors.
Step 2: Synthesis of the Aniline-MPB-amino-C3 Side Chain
-
MPB (4-(1-methyl-1H-pyrrol-3-yl)benzenamine) Synthesis: The MPB moiety can be synthesized via a Suzuki coupling reaction between a protected 3-boronic acid pinacol ester of N-methylpyrrole and a suitable bromoaniline derivative.
-
Coupling to the Amino-C3 Linker: An N-Boc protected 3-aminopropanoic acid is activated, for example with a carbodiimide reagent, and coupled to the aniline nitrogen of the MPB unit.
-
Functionalization for PBD Coupling: The carboxylic acid of the resulting product is then activated for subsequent amide bond formation.
Step 3: Coupling of the PBD Core and the Side Chain
The activated Aniline-MPB-amino-C3 side chain is reacted with the C8-functionalized PBD core to form the final this compound conjugate.
Step 4: Deprotection and Purification
Any protecting groups used during the synthesis are removed under appropriate conditions. The final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Synthesis Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Characterization
The structural integrity and purity of the synthesized this compound must be confirmed using a combination of analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a standard method for assessing the purity of PBD compounds.
Experimental Protocol: RP-HPLC Analysis
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV absorbance at 254 nm and 330 nm.
-
Injection Volume: 10 µL.
-
Data Analysis: The purity is determined by integrating the peak area of the product and expressing it as a percentage of the total peak area.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized compound.
Experimental Protocol: ESI-MS Analysis
-
Ionization Mode: Positive ion mode.[7]
-
Sample Preparation: The sample is dissolved in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL and then diluted in the mobile phase.
-
Data Analysis: The observed mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺) is compared to the calculated theoretical mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR spectroscopy is employed to confirm the chemical structure of the final compound.
Experimental Protocol: ¹H NMR Analysis
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).[8][9]
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Data Analysis: The chemical shifts, integration values, and coupling constants of the observed protons are analyzed to confirm the presence of all expected structural motifs.
Biological Evaluation
The primary biological activity of this compound is its cytotoxicity against cancer cells. This is typically evaluated using cell viability assays.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of the potency of a compound in inhibiting a biological or biochemical function.
| Cell Line | Cancer Type | IC₅₀ (nM) |
| SW48 | Colon Cancer | 77 |
| LIM1215 | Colon Cancer | 72 |
| SW620 | Colon Cancer | 79 |
| U138-MG | Glioblastoma | 184.3 |
| A431 | Epidermoid Carcinoma | 61.5 |
| REH | Leukemia | 145.6 |
Data sourced from a commercial supplier and should be independently verified.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of this compound (e.g., from 0.01 nM to 1 µM) for 72 hours.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC₅₀ value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mechanism of Action: DNA Damage Response Pathway
PBD dimers exert their cytotoxic effects by inducing DNA damage, which activates the DNA Damage Response (DDR) pathway.[11][12] This complex signaling network coordinates cell cycle arrest, DNA repair, and, if the damage is irreparable, apoptosis.[12][13]
Caption: PBD-induced DNA damage response pathway.
Conclusion
This compound is a highly potent cytotoxic agent with a mechanism of action centered on DNA binding and the induction of the DNA damage response pathway. This technical guide provides a framework for its synthesis, characterization, and biological evaluation. The detailed protocols and compiled data serve as a valuable resource for researchers in the fields of medicinal chemistry and oncology drug discovery, facilitating further investigation into this promising class of molecules for cancer therapy.
References
- 1. From Anthramycin to Pyrrolobenzodiazepine (PBD)‐Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adcreview.com [adcreview.com]
- 3. Synthesis and Biological Evaluation of a Novel C8-Pyrrolobenzodiazepine (PBD) Adenosine Conjugate. A Study on the Role of the PBD Ring in the Biological Activity of PBD-Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Update on the Synthesis of Pyrrolo[1,4]benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijper.org [ijper.org]
- 6. researchgate.net [researchgate.net]
- 7. Interaction of pyrrolobenzodiazepine (PBD) ligands with parallel intermolecular G-quadruplex complex using spectroscopy and ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. A novel bisindole-PBD conjugate causes DNA damage induced apoptosis via inhibition of DNA repair pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanistic insight into the repair of C8-linked pyrrolobenzodiazepine monomer-mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
Aniline-MPB-amino-C3-PBD: A Technical Guide on Physicochemical Properties and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aniline-MPB-amino-C3-PBD is a potent cytotoxic agent belonging to the pyrrolobenzodiazepine (PBD) dimer class of molecules. PBD dimers are of significant interest in oncology research, particularly as payloads for antibody-drug conjugates (ADCs), due to their unique mechanism of action involving sequence-selective DNA minor-groove binding and cross-linking. This technical guide provides a summary of the available information on this compound, including its mechanism of action, and outlines general experimental protocols for assessing its solubility and stability.
Data Presentation
Solubility Data
The solubility of a compound is a critical parameter for its formulation and delivery. For PBD dimers like this compound, solubility is often assessed in both organic solvents for stock solutions and aqueous buffers relevant to physiological conditions.
Table 1: Illustrative Solubility Data for this compound
| Solvent/Buffer System | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method |
| Dimethyl Sulfoxide (DMSO) | 25 | >10 | >13178 | Kinetic |
| Ethanol | 25 | 1-5 | 1318 - 6589 | Kinetic |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 25 | <0.1 | <132 | Thermodynamic |
| PBS with 5% DMSO | 25 | 0.1 - 0.5 | 132 - 659 | Thermodynamic |
Note: The data in this table is illustrative and not based on experimental results for this compound.
Stability Data
The stability of a cytotoxic payload is crucial for the efficacy and safety of an ADC. Stability is typically evaluated under various conditions to understand its degradation profile.
Table 2: Illustrative Stability Data for this compound
| Condition | Incubation Time | Remaining Compound (%) | Degradation Products | Method |
| PBS, pH 7.4, 37°C | 24 hours | >95% | Not Detected | HPLC-UV |
| Human Plasma, 37°C | 24 hours | >90% | Minor metabolites | LC-MS/MS |
| Acidic Buffer, pH 4.5, 25°C | 48 hours | ~85% | Hydrolysis products | HPLC-UV |
| Basic Buffer, pH 8.5, 25°C | 48 hours | ~90% | Not well characterized | HPLC-UV |
| Photostability (ICH Q1B) | 1.2 million lux hours | >98% | Not Detected | HPLC-UV |
Note: The data in this table is illustrative and not based on experimental results for this compound.
Experimental Protocols
Kinetic Solubility Assay Protocol
Objective: To determine the apparent solubility of this compound in a high-throughput manner.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Aqueous Buffer Addition: To each well, add a fixed volume of the aqueous buffer of interest (e.g., PBS, pH 7.4) to initiate precipitation. The final DMSO concentration should be kept low (e.g., <2%).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours) with gentle shaking.
-
Precipitate Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer control.
Thermodynamic (Shake-Flask) Solubility Assay Protocol
Objective: To determine the equilibrium solubility of this compound.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the solvent of interest (e.g., PBS, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calibration: Quantify the concentration against a standard curve prepared from a stock solution of known concentration.
Stability Assessment Protocol
Objective: To evaluate the stability of this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or acetonitrile).
-
Incubation Solutions: Dilute the stock solution into various test buffers (e.g., PBS at different pH values, human plasma) to a final concentration suitable for analysis.
-
Incubation Conditions: Incubate the solutions under a range of conditions, including:
-
Temperature: e.g., 4°C, 25°C, 37°C, and accelerated conditions like 50°C.
-
pH: e.g., pH 4.5, 7.4, and 8.5.
-
Light: Exposure to light according to ICH Q1B guidelines for photostability testing.
-
-
Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Analysis: Quench the reaction if necessary (e.g., by adding acetonitrile to plasma samples to precipitate proteins). Analyze the samples by a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Data Analysis: Calculate the percentage of the remaining parent compound at each time point relative to the initial concentration (time 0). Identify and, if possible, characterize any major degradation products.
Mandatory Visualization
Mechanism of Action: DNA Cross-linking by this compound
The primary mechanism of action of PBD dimers involves the formation of covalent interstrand cross-links in the minor groove of DNA. This process inhibits DNA replication and transcription, ultimately leading to apoptosis in rapidly dividing cancer cells.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and Development of PBD-based ADC Payloads
Introduction to Pyrrolobenzodiazepine (PBD)-based Antibody-Drug Conjugates (ADCs)
Antibody-Drug Conjugates (ADCs) are a class of targeted cancer therapeutics designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby maximizing efficacy while minimizing systemic toxicity.[1] An ADC is comprised of three core components: a monoclonal antibody (mAb) that selectively binds to a tumor-associated antigen, a highly potent small-molecule cytotoxic agent, or "payload," and a chemical linker that connects the antibody to the payload.[1]
Among the most potent payloads utilized in ADC development are the pyrrolobenzodiazepines (PBDs). PBDs are a class of naturally derived, sequence-selective DNA-alkylating compounds.[2] Their unique mechanism of action, which involves binding to the DNA minor groove and forming covalent cross-links, results in the disruption of essential cellular processes like DNA replication, ultimately leading to cell death.[1][3] PBD dimers, in particular, are significantly more potent than most systemic chemotherapeutic agents, with cytotoxic activity often observed in the picomolar range.[2][3] This exceptional potency makes them ideal candidates for targeted delivery via ADCs.
This guide provides a comprehensive technical overview of the discovery and development of PBD-based ADC payloads, covering their mechanism of action, design and synthesis, conjugation strategies, and the key experimental protocols used for their characterization and evaluation.
Discovery and Evolution: From Monomers to Potent Dimers
The journey of PBDs began in 1965 with the discovery of anthramycin , the first PBD antitumor antibiotic isolated from Streptomyces refuineus.[2][4] This natural product laid the groundwork for decades of research into the structure and activity of this unique chemical class.
A pivotal advancement was the development of PBD dimers. The first PBD dimers, synthesized in the 1980s, linked two PBD monomer units together.[4] This dimerization was found to significantly enhance cytotoxicity.[4] The most well-characterized PBD dimer, SJG-136 , was synthesized in the 1990s and was the first to enter clinical trials as a standalone agent.[4]
The rationale for using PBD dimers as ADC payloads is compelling:
-
Extreme Potency: They exert their cytotoxic effects at very low concentrations (picomolar IC50 values), which is crucial for an ADC where only a few molecules may reach the target cell.[2][3]
-
Unique Mechanism of Action: By cross-linking DNA without causing significant helical distortion, they can be difficult for cancer cells to repair, potentially overcoming resistance mechanisms to other DNA-damaging agents.[1][2][3]
-
Cell-Cycle Independent Activity: Unlike anti-tubulin agents that only affect dividing cells, PBDs can kill both dividing and non-dividing cells.[2][5]
These properties have established PBD dimers as a leading class of payloads for the next generation of ADCs, distinct from the more common tubulin inhibitors like auristatins and maytansinoids.[2]
Molecular Mechanism of Action
The potent antitumor activity of PBD dimers stems from their precise interaction with DNA.
-
Minor Groove Binding: The three-dimensional structure of the PBD molecule is perfectly shaped to fit snugly within the minor groove of DNA.[4]
-
Sequence Selectivity: PBDs preferentially bind to purine-Guanine-purine (Pu-G-Pu) sequences.[3]
-
Covalent Alkylation: Once positioned in the minor groove, an electrophilic imine moiety at the N10-C11 position of the PBD forms a covalent aminal bond with the C2-amino group of a guanine base.[2][4]
-
Interstrand Cross-linking: PBD dimers possess two such reactive imine functionalities, allowing them to covalently bind to guanine bases on opposite strands of the DNA, creating a highly cytotoxic interstrand cross-link.[1][3]
This DNA cross-link physically prevents the separation of the DNA strands, a critical step for both replication and transcription.[1] The resulting stalled replication forks and transcriptional machinery trigger the DNA Damage Response (DDR) pathway, leading to cell cycle arrest in the G2/M phase and, ultimately, programmed cell death (apoptosis).[2][6] A key feature of PBD-induced cross-links is that they cause minimal distortion to the DNA helix, which is thought to make them less recognizable by cellular DNA repair mechanisms, contributing to their persistence and high potency.[3]
Caption: Mechanism of action for a PBD dimer, from DNA minor groove binding to apoptosis.
PBD-based ADC Payload Design, Synthesis, and Conjugation
The transformation of a PBD dimer into an ADC payload requires the strategic attachment of a linker, which is then used to conjugate the molecule to an antibody.
Payload and Linker Design
A PBD payload for an ADC, often referred to as a "drug-linker," consists of:
-
The PBD Dimer: The cytotoxic warhead.
-
The Linker: This component is critical for the ADC's stability in circulation and its ability to release the payload at the tumor site.
-
Cleavable Linkers: These are designed to be stable in the bloodstream but are cleaved by enzymes (like cathepsins) present in the lysosomes of tumor cells. A common example is the valine-alanine (val-ala) dipeptide linker.[7][]
-
Non-cleavable Linkers: These linkers remain attached to the amino acid residue of the antibody after lysosomal degradation, releasing the payload with an amino acid adduct.[9][10]
-
-
Hydrophilic Spacers: PBD dimers are often highly hydrophobic.[11] To prevent aggregation and improve the pharmacokinetic properties of the resulting ADC, hydrophilic spacers, such as polyethylene glycol (PEG), are frequently incorporated into the linker design.[7]
Conjugation Chemistry
The most common method for attaching PBD drug-linkers to an antibody is through cysteine-maleimide chemistry .[9] This involves:
-
Antibody Modification: The interchain disulfide bonds of the native antibody are partially or fully reduced to expose free thiol (-SH) groups. Alternatively, cysteines can be engineered into specific sites on the antibody for site-specific conjugation.
-
Conjugation Reaction: The maleimide group on the PBD drug-linker reacts with the antibody's free thiol groups to form a stable thioether bond.
A known challenge with this chemistry is the potential for the resulting thiosuccinimide linkage to undergo a retro-Michael reaction, leading to premature drug deconjugation in vivo.[9] To address this, more stable maleimide derivatives, such as N-phenyl maleimides, have been developed. These promote spontaneous hydrolysis of the thiosuccinimide ring, creating a stable, non-reversible linkage.[9][12]
Caption: General structure of a PBD-based Antibody-Drug Conjugate (ADC).
Experimental Protocols and Characterization
The development of a PBD-based ADC involves a series of rigorous analytical and biological assays to ensure its quality, stability, and efficacy.
ADC Synthesis and Purification Workflow
Caption: General experimental workflow for the synthesis and purification of a PBD-based ADC.
Protocol Overview: Cysteine Conjugation
-
Antibody Preparation: The antibody is buffer-exchanged into a suitable reaction buffer (e.g., PBS).
-
Reduction: A reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), is added to the antibody solution to reduce a controlled number of interchain disulfide bonds, exposing reactive thiol groups. The reaction is typically performed at room temperature for 1-2 hours.
-
Conjugation: The PBD-linker payload, dissolved in a compatible organic solvent like DMSO, is added to the reduced antibody solution. The reaction proceeds at room temperature for 1-2 hours.
-
Quenching: The reaction is quenched by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups.
-
Purification: The ADC is purified from unconjugated payload and other reactants using methods like size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[9] The final product is buffer-exchanged into a formulation buffer.
Key Characterization Assays
Bioanalytical Methods:
-
Mass Spectrometry (MS): Used to confirm the identity of the ADC, determine the average drug-to-antibody ratio (DAR), and assess the distribution of different drug-loaded species.[9][13]
-
Liquid Chromatography (LC): Techniques like Hydrophobic Interaction Chromatography (HIC) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) are used to determine the DAR, quantify drug load distribution, and measure the percentage of unconjugated antibody.[9][13]
-
Ligand-Binding Assays (LBA): ELISA-based methods are used to quantify total antibody and conjugated antibody (ADC) concentrations in plasma samples for pharmacokinetic (PK) studies.[14][15]
In Vitro Functional Assays:
-
Cell Viability/Cytotoxicity Assay:
-
Protocol: Target-positive and target-negative cancer cell lines are seeded in 96-well plates. After allowing cells to adhere, they are treated with serial dilutions of the ADC, a non-targeting control ADC, and free PBD payload for 3-5 days. Cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels.
-
Data Analysis: The results are plotted as cell viability versus ADC concentration, and the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is calculated.[9]
-
-
Serum Stability Assay:
-
Protocol: The ADC is incubated in rat or mouse serum at 37°C for a period of up to 7 days. At various time points, aliquots are taken. The ADC is captured from the serum using anti-human IgG beads (immunocapture). The captured ADC is then analyzed by LC-MS to determine the amount of payload that remains conjugated to the antibody.[9]
-
Data Analysis: The percentage of intact drug-linker remaining on the ADC is plotted over time to assess its stability.[9][12]
-
In Vivo Efficacy Studies:
-
Protocol: Immunodeficient mice are subcutaneously implanted with human tumor xenografts that express the target antigen. Once tumors reach a specified volume (e.g., 100-200 mm³), mice are treated with a single intravenous (IV) dose of the ADC, a vehicle control, or an isotype control ADC. Tumor volume and body weight are monitored over several weeks.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the vehicle control group. Outcomes can range from tumor growth delay to stasis or complete regression.[9][16]
Quantitative Data Summary
The potency and efficacy of PBD-based ADCs have been demonstrated across numerous preclinical studies.
Table 1: In Vitro Potency of Selected PBD-based ADCs
| ADC Drug-Linker | Target Antigen | Cell Line | EC50 (pM) | Reference |
| SG3249 (cleavable) | 5T4 | MDA-MB-361 | ~5 | [9] |
| SG3544 (cleavable, stable maleimide) | 5T4 | MDA-MB-361 | ~4 | [9] |
| SG3376 (non-cleavable) | 5T4 | MDA-MB-361 | ~6 | [9] |
| SG3683 (non-cleavable, stable maleimide) | 5T4 | MDA-MB-361 | ~5 | [9] |
| Rova-T (Tesirine) | DLL3 | HEK-293T.hDLL3 | 7.8 | [4] |
| ADCT-301 | CD25 | SUDHL1 | ~1.3 (ng/mL) | [17] |
Table 2: In Vivo Efficacy of Selected PBD-based ADCs
| ADC | Xenograft Model | Dose (mg/kg) | Outcome | Reference |
| Rova-T | SCLC Patient-Derived Xenograft | 1 (q4D x 3) | Complete Response | [4] |
| Anti-HER2 ADC (non-cleavable, 6) | Founder 5 (HER2+) | 0.5 - 1 | Tumor Stasis | [10] |
| Anti-CD22 ADC (non-cleavable, 6) | WSU-DLCL2 (CD22+) | 2 | Tumor Stasis | [10] |
| A07-108-T289C SG3683 (non-cleavable) | MDA-MB-361 | 1 | Tumor Stasis | [9][12] |
Table 3: Clinical Data for Key PBD-based ADCs
| ADC Name | Target | Indication | Key Efficacy (Single Agent) | Common ≥ Grade 3 Adverse Events | Reference |
| Loncastuximab tesirine (Zynlonta™) | CD19 | r/r Diffuse Large B-cell Lymphoma | 48.3% Overall Response Rate | Neutropenia, Thrombocytopenia, Increased GGT | [18] |
| Camidanlumab tesirine | CD25 | r/r Hodgkin Lymphoma | 86.5% Overall Response Rate | Increased GGT, Maculopapular Rash, Anemia | [18] |
| MEDI3726 | PSMA | Metastatic Castration-Resistant Prostate Cancer | 12.1% Composite Response Rate | Skin Toxicities, Effusions | [18] |
Signaling Pathways Activated by PBDs
The interstrand cross-links created by PBDs are a catastrophic form of DNA damage that robustly activates the DNA Damage Response (DDR) pathway.
-
Damage Sensing: The DNA lesions are recognized by sensor protein kinases, primarily ATM (Ataxia-Telangiectasia Mutated), ATR (ATM and Rad3-related), and DNA-PK (DNA-dependent Protein Kinase).[6]
-
Signal Transduction: These sensor kinases phosphorylate and activate downstream checkpoint kinases, Chk1 and Chk2 .[6]
-
Cell Cycle Arrest: Activated Chk1 and Chk2 initiate a signaling cascade that leads to the arrest of the cell cycle, typically at the G2/M transition, to prevent the cell from attempting to divide with damaged DNA.[6]
-
Apoptosis Induction: If the DNA damage is too extensive to be repaired, the DDR pathway signals for the initiation of apoptosis, leading to programmed cell death.[6]
Studies with SGN-CD70A, a PBD-based ADC, have confirmed the phosphorylation and activation of ATM, ATR, DNA-PK, Chk1, and Chk2 within 24 hours of treatment, demonstrating the central role of this pathway in the PBD mechanism of action.[6]
Caption: DNA Damage Response (DDR) pathway activated by PBD-induced DNA cross-links.
Conclusion and Future Directions
PBD dimers represent a premier class of ADC payloads, distinguished by their picomolar potency and a unique DNA cross-linking mechanism that is effective against both dividing and non-dividing cells. The approval of Loncastuximab tesirine (Zynlonta™) has validated the clinical potential of this payload technology.[18]
Despite some high-profile discontinuations, which underscore the challenges of ADC development, the field continues to advance.[19] Ongoing research focuses on:
-
Novel PBD Analogs: Synthesizing new PBD structures to improve the therapeutic window.[7][20]
-
Advanced Linker and Conjugation Technologies: Developing more stable and innovative linkers and site-specific conjugation methods to create more homogeneous and effective ADCs.[9]
-
Combination Therapies: Exploring the synergistic potential of PBD-based ADCs with other anticancer agents, such as checkpoint inhibitors or other DNA-damaging drugs.[21]
The discovery and development of PBD-based payloads have significantly expanded the ADC toolkit, offering potent new weapons in the targeted fight against cancer. Continued innovation in payload design, linker chemistry, and target selection will be crucial for realizing the full therapeutic potential of this powerful technology.
References
- 1. adctherapeutics.com [adctherapeutics.com]
- 2. adcreview.com [adcreview.com]
- 3. adcreview.com [adcreview.com]
- 4. From Anthramycin to Pyrrolobenzodiazepine (PBD)‐Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolobenzodiazepine (PBD) Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Design and Synthesis of Isoquinolidinobenzodiazepine Dimers, a Novel Class of Antibody–Drug Conjugate Payload - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Recent Advances in Bioanalytical Methods for Quantification and Pharmacokinetic Analyses of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and validation of bioanalytical methods to support clinical study of disitamab vedotin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. Antibody-drug conjugates (ADCs) delivering pyrrolobenzodiazepine (PBD) dimers for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Discovery of novel polyamide-pyrrolobenzodiazepine hybrids for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Understanding the mechanisms of action of pyrrolobenzodiazepine dimer-based antibody-drug conjugates - UCL Discovery [discovery.ucl.ac.uk]
Aniline-MPB-amino-C3-PBD: A Technical Overview of its Cytotoxic Mechanism and Postulated Antimicrobial Activity
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
Aniline-MPB-amino-C3-PBD is a synthetic compound belonging to the pyrrolobenzodiazepine (PBD) class of molecules.[][2] PBDs are known for their potent biological activity, primarily as cytotoxic agents. This technical guide provides a detailed overview of the established mechanism of action of this compound and explores its postulated, though not yet quantitatively detailed, antimicrobial properties.
Core Application: ADC Payload in Oncology
The primary application of this compound is as a cytotoxic "payload" in the development of Antibody-Drug Conjugates (ADCs) for cancer therapy.[3][4][][6] ADCs are targeted therapies designed to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.
Mechanism of Action: DNA Minor Groove Alkylation
As a member of the PBD family, this compound functions as a sequence-selective DNA minor-groove binding agent.[][3][4] The core mechanism involves the covalent binding of the PBD moiety to guanine residues within the minor groove of DNA.[] This interaction forms DNA adducts that interfere with essential cellular processes such as DNA replication and transcription, ultimately leading to cell death.[]
Antimicrobial Activity Spectrum
While several commercial suppliers of this compound list "antimicrobial activity" as a property, a comprehensive review of publicly available scientific literature reveals a lack of specific quantitative data on its antimicrobial spectrum.[3][4][7][8][9] To date, there are no published studies detailing the Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values against a panel of clinically relevant bacteria or fungi.
The cytotoxic nature of PBDs, through their ability to damage DNA, suggests a plausible mechanism for antimicrobial action. However, without empirical data, the potency and spectrum of this activity remain speculative.
Table 1: Antimicrobial Activity Data for this compound
| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Data not publicly available | - | - | - | - |
| Data not publicly available | - | - | - | - |
| Data not publicly available | - | - | - | - |
As of the date of this document, no specific antimicrobial activity data for this compound has been published in peer-reviewed literature.
Experimental Protocols: A General Framework for Antimicrobial Susceptibility Testing
For researchers intending to investigate the antimicrobial properties of this compound, the following generalized protocols, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, can be employed.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Materials:
-
This compound stock solution of known concentration.
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.
-
96-well microtiter plates.
-
Standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
Positive and negative growth controls.
-
-
Procedure:
-
Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium across the wells of a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
-
Incubate the plates at 35-37°C for 18-24 hours for most bacteria, or as appropriate for the specific microorganism.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
-
Minimum Bactericidal Concentration (MBC) Determination
Following the MIC test, the MBC can be determined to assess whether the compound is bactericidal or bacteriostatic.
-
Procedure:
-
From the wells of the MIC plate that show no visible growth, aliquot a small volume (e.g., 10 µL) and plate it onto appropriate agar medium (e.g., Tryptic Soy Agar).
-
Incubate the agar plates under the same conditions as the MIC test.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.
-
Conclusion
This compound is a potent DNA-alkylating agent with a well-defined role as a cytotoxic payload in ADC development. While its DNA-damaging mechanism suggests potential for antimicrobial activity, this has not been substantiated in the scientific literature with quantitative data. The experimental frameworks provided herein offer a starting point for the systematic evaluation of its antimicrobial spectrum. Further research is warranted to validate and characterize this potential secondary activity.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 6. PBD | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Methodological & Application
Application Notes and Protocols: Aniline-MPB-amino-C3-PBD ADC Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody (mAb) with the high potency of a cytotoxic agent. Pyrrolobenzodiazepine (PBD) dimers are a particularly potent class of ADC payloads due to their ability to cross-link DNA in the minor groove, leading to cell death. This document provides a detailed protocol for the conjugation of Aniline-MPB-amino-C3-PBD, a PBD-dimer payload equipped with a maleimide-based linker, to a target antibody.
The this compound payload is a sequence-selective DNA minor-groove binding agent. The linker system consists of an aniline moiety, a 3-carbon amino spacer (amino-C3), and a maleimidophenylbutyrate (MPB) group. The MPB group provides a reactive maleimide function for covalent attachment to thiol groups on the antibody, which are typically generated by the reduction of interchain disulfide bonds. This protocol outlines the necessary steps for antibody preparation, the conjugation reaction, and the subsequent purification and characterization of the resulting ADC.
Pre-conjugation Quantitative Data
Prior to conjugation, it is essential to characterize the cytotoxic potential of the free payload. The following table summarizes the in vitro cytotoxicity of this compound across various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM)[1] |
| SW48 | Colon Adenocarcinoma | 77 |
| LIM1215 | Colorectal Carcinoma | 72 |
| SW620 | Colorectal Adenocarcinoma | 79 |
| U138-MG | Glioblastoma | 184.3 |
| A431 | Epidermoid Carcinoma | 61.5 |
| REH | Acute Lymphoblastic Leukemia | 145.6 |
Experimental Protocols
This section details the step-by-step procedures for the generation and characterization of an this compound ADC.
Protocol 1: Antibody Reduction
This protocol describes the partial reduction of a monoclonal antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Reduction Buffer: 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5
-
Centrifugal desalting columns or dialysis cassettes (10 kDa MWCO)
Procedure:
-
Prepare a stock solution of TCEP (e.g., 10 mM in water).
-
Adjust the concentration of the mAb to 5-10 mg/mL with Reduction Buffer.
-
Add a 10-20 molar excess of TCEP to the mAb solution.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.
-
Remove excess TCEP by buffer exchange into chilled Reduction Buffer using a centrifugal desalting column or by dialysis.
-
Determine the concentration of the reduced antibody using a UV-Vis spectrophotometer at 280 nm.
Protocol 2: this compound Conjugation
This protocol details the conjugation of the PBD payload to the reduced antibody.
Materials:
-
Reduced monoclonal antibody (from Protocol 1)
-
This compound payload
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylacetamide (DMA)
-
Conjugation Buffer: 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5
-
N-acetylcysteine (NAC)
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO or DMA).
-
Dilute the reduced mAb to a final concentration of 2.5-5 mg/mL with chilled Conjugation Buffer.
-
Add a 5-10 molar excess of the this compound stock solution to the reduced mAb solution with gentle but immediate mixing. The final concentration of the organic solvent (DMSO or DMA) should be kept below 10% (v/v) to minimize antibody denaturation.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quench the reaction by adding a 20-fold molar excess of N-acetylcysteine (relative to the payload) and incubate for an additional 30 minutes.
Protocol 3: ADC Purification
This protocol describes the purification of the ADC from unconjugated payload and other reaction components.
Materials:
-
Crude ADC reaction mixture (from Protocol 2)
-
Purification Buffer (e.g., PBS, pH 7.4)
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or a pre-packed SEC column suitable for antibody purification.
-
Chromatography system (e.g., FPLC or HPLC)
Procedure:
-
Equilibrate the SEC column with at least two column volumes of Purification Buffer.
-
Load the crude ADC reaction mixture onto the equilibrated column.
-
Elute the ADC with Purification Buffer at a flow rate appropriate for the column dimensions.
-
Collect fractions and monitor the elution profile by measuring absorbance at 280 nm. The ADC will typically elute in the first major peak.
-
Pool the fractions containing the purified ADC.
-
Concentrate the purified ADC using a centrifugal concentrator if necessary.
Protocol 4: ADC Characterization
This protocol outlines the key analytical methods to characterize the purified ADC.
1. Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy
-
Principle: The average number of drug molecules conjugated to each antibody is determined by measuring the absorbance of the ADC at two wavelengths: 280 nm (for the antibody) and a wavelength where the PBD payload has a significant absorbance (e.g., ~330-340 nm).
-
Procedure:
-
Measure the absorbance of the purified ADC solution at 280 nm and the absorbance maximum of the PBD payload.
-
Calculate the DAR using the Beer-Lambert law and the known extinction coefficients of the antibody and the payload at these wavelengths.
-
2. DAR Distribution and Purity by Hydrophobic Interaction Chromatography (HIC)
-
Principle: HIC separates ADC species based on their hydrophobicity. Since the PBD payload is hydrophobic, antibodies with a higher number of conjugated drugs will be more hydrophobic and will have a longer retention time on the HIC column.
-
Procedure:
-
Use an HPLC system equipped with a HIC column.
-
Employ a decreasing salt gradient (e.g., ammonium sulfate or sodium chloride) to elute the ADC species.
-
The resulting chromatogram will show peaks corresponding to the unconjugated antibody and antibodies with different DAR values (DAR0, DAR2, DAR4, etc.).
-
The weighted average DAR can be calculated from the peak areas. The percentage of unconjugated antibody and aggregates can also be determined.
-
3. Mass Spectrometry (MS) for Intact Mass Analysis
-
Principle: Electrospray ionization-mass spectrometry (ESI-MS) can be used to determine the exact mass of the different ADC species, confirming successful conjugation and providing precise DAR information.
-
Procedure:
-
The ADC sample may require deglycosylation prior to analysis for clearer spectra.
-
Analyze the intact ADC using a high-resolution mass spectrometer (e.g., Q-TOF).
-
Deconvolute the resulting mass spectrum to identify the masses of the different drug-loaded antibody species.
-
Visualization of Workflows and Pathways
ADC Conjugation Workflow
References
Application Note: In Vitro Cytotoxicity Protocol for Aniline-MPB-amino-C3-PBD
Audience: Researchers, scientists, and drug development professionals in oncology and antibody-drug conjugate (ADC) development.
Purpose: This document provides a detailed protocol for determining the in vitro cytotoxicity of Aniline-MPB-amino-C3-PBD, a potent pyrrolobenzodiazepine (PBD) dimer payload-linker conjugate. The protocol utilizes a luminescent ATP-based cell viability assay to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC50).
Introduction
Pyrrolobenzodiazepines (PBDs) are a class of highly potent, sequence-selective DNA-interactive agents that form covalent adducts in the minor groove of DNA.[1][2] Synthetic PBD dimers, which can cross-link two DNA strands, are particularly cytotoxic and have emerged as critical payloads for antibody-drug conjugates (ADCs) in cancer therapy.[1][3][4] Their mechanism involves inducing DNA damage, which stalls replication, triggers cell cycle arrest, and ultimately leads to apoptosis.[2][5] A key feature of PBD dimer-induced DNA cross-links is their minimal distortion of the DNA helix, which may help evade cellular repair mechanisms, contributing to their high potency.[1][5]
The compound "this compound" represents a PBD dimer payload attached to a linker system designed for potential conjugation to an antibody. The components are:
-
PBD: The cytotoxic warhead that cross-links DNA.
-
amino-C3: A 3-carbon spacer to provide distance.
-
MPB (Maleimidopropionyl): A maleimide group for conjugation, typically to thiol groups on an antibody.
-
Aniline: The aniline component is often part of a self-immolative spacer in cleavable linker systems (e.g., a PABC linker) used in ADCs.[6][7] Upon enzymatic cleavage of a trigger (like a dipeptide), the aniline moiety undergoes electronic rearrangement to release the unmodified payload.[6][7]
This protocol describes a method to assess the intrinsic cytotoxicity of this payload-linker construct on various cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is employed, which measures ATP levels as an indicator of metabolically active, viable cells.[8][9]
Mechanism of Action Signaling Pathway
PBD dimers exert their cytotoxic effects through a precise sequence of events culminating in programmed cell death. The pathway diagram below illustrates this process.
Caption: Mechanism of PBD dimer-induced cytotoxicity.
Experimental Protocol
This protocol is based on the Promega CellTiter-Glo® assay, a widely used homogeneous "add-mix-measure" method for assessing cell viability.[8][10][11]
Materials and Reagents
-
Cell Lines: Relevant human cancer cell lines (e.g., SK-BR-3 (breast), NCI-N87 (gastric), RAMOS (lymphoma)).
-
Culture Medium: Appropriate medium for the chosen cell lines (e.g., McCoy's 5A, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution in anhydrous DMSO (e.g., 1 mM). Store protected from light at -80°C.
-
Assay Plates: Sterile, opaque-walled 96-well plates suitable for luminescence readings.
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570 or similar).
-
Phosphate-Buffered Saline (PBS): Sterile.
-
Trypsin-EDTA: For adherent cell detachment.
-
DMSO: Anhydrous, cell culture grade.
Equipment
-
Humidified incubator (37°C, 5% CO₂)
-
Biosafety cabinet (Class II)
-
Luminometer capable of reading 96-well plates
-
Multichannel pipette
-
Orbital shaker
-
Automated cell counter or hemocytometer
Experimental Workflow
The workflow outlines the key stages of the cytotoxicity assay, from cell preparation to data analysis.
Caption: Experimental workflow for the PBD cytotoxicity assay.
Step-by-Step Procedure
Day 1: Cell Seeding
-
Culture cells to ~80% confluency. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Suspension cells can be used directly.
-
Count cells and determine viability.
-
Dilute cells in fresh culture medium to the desired seeding density (e.g., 2,000-10,000 cells/well, optimize for each cell line).
-
Dispense 100 µL of the cell suspension into each well of an opaque-walled 96-well plate.
-
Include "cells only" control wells (for 0% inhibition) and "medium only" background wells.
-
Incubate the plate overnight to allow adherent cells to attach.
Day 2: Compound Treatment
-
Thaw the this compound stock solution.
-
Prepare a serial dilution series of the compound in culture medium. A common approach is a 10-point, 3-fold dilution series starting from a top concentration of 1 nM. The final DMSO concentration in the wells should be kept constant and low (≤0.1%).
-
Carefully add the diluted compound to the appropriate wells (e.g., 10-20 µL, adjusting volumes to maintain consistency). Add an equivalent volume of medium with DMSO to the "cells only" control wells.
-
Incubate the plate for the desired exposure time (typically 72 to 96 hours).
Day 5/6: Viability Measurement
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[10]
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[11]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[10]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[11]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
Record the luminescence using a plate luminometer.
Data Analysis
-
Subtract the average luminescence value from the "medium only" wells (background) from all other wells.
-
Normalize the data by expressing the results as a percentage of the "cells only" control (vehicle control), which is set to 100% viability.
-
% Viability = (Luminescence_Sample / Luminescence_VehicleControl) * 100
-
-
Plot the % Viability against the log-transformed concentration of the PBD compound.
-
Use a non-linear regression model (e.g., four-parameter variable slope) in a suitable software package (e.g., GraphPad Prism) to fit the dose-response curve and determine the IC50 value.
Representative Data
The cytotoxicity of PBD dimers is exceptionally high, with IC50 values typically in the picomolar range across various cancer cell lines.[1][3] The table below summarizes expected IC50 values for a potent PBD dimer payload.
| Cell Line | Cancer Type | Target Antigen (Example) | Expected IC50 Range (pM) |
| RAMOS | Burkitt's Lymphoma | CD22 | 10 - 100 |
| NCI-N87 | Gastric Carcinoma | HER2 | 50 - 250 |
| KARPAS-299 | Anaplastic Large Cell Lymphoma | CD30 | 20 - 150 |
| MDA-MB-231 | Triple-Negative Breast | - | 30 - 200[12] |
| A2780 | Ovarian Carcinoma | - | ~2[4] |
Note: Actual IC50 values for this compound must be determined experimentally and may vary based on the specific PBD structure, cell line sensitivity, and assay conditions.
Troubleshooting
-
High Well-to-Well Variability: Ensure uniform cell seeding and proper mixing after reagent addition. Check for "edge effects" in the plate.
-
Low Luminescent Signal: Cell seeding density may be too low, or the incubation time was too short. Optimize cell number per well.
-
Inconsistent IC50 Values: Verify the accuracy of compound dilutions and the stability of the stock solution. Ensure consistent incubation times.
Disclaimer: This protocol serves as a guideline. Researchers should optimize conditions for their specific cell lines and experimental setup. Always handle potent cytotoxic compounds like PBDs with appropriate safety precautions in a designated laboratory environment.
References
- 1. adcreview.com [adcreview.com]
- 2. adcreview.com [adcreview.com]
- 3. Pre-clinical pharmacology and mechanism of action of SG3199, the pyrrolobenzodiazepine (PBD) dimer warhead component of antibody-drug conjugate (ADC) payload tesirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From Anthramycin to Pyrrolobenzodiazepine (PBD)‐Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. adctherapeutics.com [adctherapeutics.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay [promega.sg]
- 10. promega.com [promega.com]
- 11. ch.promega.com [ch.promega.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Aniline-MPB-amino-C3-PBD DNA Footprinting Assay
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The Aniline-MPB-amino-C3-PBD DNA footprinting assay is a high-resolution technique used to determine the specific DNA sequence recognized by the pyrrolobenzodiazepine (PBD) conjugate, this compound. PBDs are a class of potent DNA-interactive agents, and understanding their binding preferences is crucial for the development of targeted anticancer therapies, including antibody-drug conjugates (ADCs).[1][2] This assay identifies the precise binding sites of the PBD conjugate on a DNA fragment, revealing the sequence selectivity of the molecule.
The principle of the assay is based on the protection of DNA from enzymatic or chemical cleavage by the bound ligand.[3][4][5] In this specific protocol, a DNA fragment of interest is first end-labeled with a radioactive isotope, typically ³²P.[6][7] The labeled DNA is then incubated with the this compound compound, allowing it to bind to its preferred sequences. Subsequently, the DNA-ligand complex is subjected to limited digestion by DNase I. The enzyme will cleave the DNA backbone at random locations, except where the PBD conjugate is bound, creating a "footprint."
A key and distinctive step in this protocol is the use of aniline. While not a standard reagent in DNase I footprinting, its inclusion suggests a mechanism to specifically cleave the DNA at the site of PBD-induced alkylation. PBDs are known to form covalent adducts with guanine bases in the minor groove of DNA.[2][8] This modification can create an abasic site or a lesion that is susceptible to cleavage by aniline, similar to its use in cleaving modified RNA or in Maxam-Gilbert sequencing.[4][9][10] This aniline cleavage step can provide a more precise definition of the binding site compared to DNase I protection alone.
The resulting DNA fragments are then separated by size using denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography.[3][5] The footprint appears as a gap in the ladder of DNA fragments compared to a control reaction performed without the PBD conjugate. By analyzing the position of this gap relative to a DNA sequencing ladder, the exact binding sequence of this compound can be determined.
This powerful technique provides invaluable data for:
-
Drug discovery and development: Elucidating the DNA sequence specificity of new PBD analogues.
-
Structure-activity relationship (SAR) studies: Understanding how modifications to the PBD structure affect its DNA binding properties.
-
Mechanism of action studies: Confirming the molecular target of PBD-based compounds.
-
ADC payload characterization: Ensuring the DNA-binding properties of the payload are optimal for therapeutic efficacy.
Experimental Protocols
I. Preparation of ³²P End-Labeled DNA Fragment
This protocol describes the 3'-end labeling of a DNA fragment using [α-³²P] dNTPs and the Klenow fragment of DNA polymerase I.
Materials:
-
Plasmid DNA containing the target sequence
-
Restriction enzymes
-
[α-³²P] dATP (3000 Ci/mmol)
-
Klenow fragment of DNA polymerase I
-
Unlabeled dCTP, dGTP, dTTP (1 mM stocks)
-
TE buffer (10 mM Tris-HCl, pH 8.0, 1 mM EDTA)
-
Phenol:chloroform:isoamyl alcohol (25:24:1)
-
Ethanol (100% and 70%)
-
3 M Sodium acetate, pH 5.2
-
Non-denaturing polyacrylamide gel
-
TBE buffer (Tris-borate-EDTA)
Procedure:
-
Restriction Digest: Digest 10-20 µg of plasmid DNA with a suitable restriction enzyme to generate a fragment with a 5' overhang.
-
Dephosphorylation (Optional but Recommended): Treat the digested DNA with calf intestinal phosphatase (CIP) to remove the 5' phosphate groups, preventing self-ligation.
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the following:
-
Digested (and dephosphorylated) DNA (1-5 pmol)
-
10X Klenow buffer (5 µL)
-
[α-³²P] dATP (5 µL, 50 µCi)
-
Unlabeled dCTP, dGTP, dTTP (1 µL of each 1 mM stock)
-
Klenow fragment (1-2 units)
-
Nuclease-free water to a final volume of 50 µL.
-
-
Incubate at room temperature for 30 minutes.
-
-
Second Restriction Digest: Inactivate the Klenow enzyme by heating at 75°C for 10 minutes. Perform a second restriction digest with another enzyme to excise the labeled fragment of the desired size.
-
Purification of Labeled Fragment:
-
Purify the labeled DNA fragment from the unincorporated nucleotides and plasmid vector by non-denaturing polyacrylamide gel electrophoresis.
-
Locate the band corresponding to the desired fragment size by autoradiography.
-
Excise the gel slice containing the labeled fragment.
-
Elute the DNA from the gel slice by crush and soak method in an elution buffer (e.g., 0.5 M ammonium acetate, 1 mM EDTA).
-
Purify the eluted DNA by phenol:chloroform extraction and ethanol precipitation.
-
-
Resuspend and Quantify: Resuspend the purified, labeled DNA in TE buffer. Determine the concentration and radioactivity by scintillation counting.
II. This compound DNA Footprinting Reaction
Materials:
-
³²P end-labeled DNA fragment (from Part I)
-
This compound stock solution (in DMSO)
-
DNase I (RNase-free)
-
DNase I dilution buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 5 mM CaCl₂, 1 mM DTT)
-
Footprinting buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂)
-
Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)
-
Aniline solution (1 M aniline, pH 4.5, freshly prepared)
-
Control DNA (e.g., calf thymus DNA)
Procedure:
-
Binding Reaction:
-
Prepare a series of dilutions of the this compound compound in footprinting buffer.
-
In separate microcentrifuge tubes, mix:
-
³²P end-labeled DNA (10,000-20,000 cpm, ~1-5 nM)
-
Footprinting buffer
-
Varying concentrations of this compound.
-
A "no drug" control containing only buffer.
-
-
Incubate the reactions at room temperature (or 37°C) for a sufficient time to allow binding (e.g., 1-16 hours, depending on the kinetics of the compound).[11]
-
-
DNase I Digestion:
-
Dilute the DNase I stock in ice-cold DNase I dilution buffer to an appropriate concentration (this needs to be optimized to achieve partial digestion).
-
Add the diluted DNase I to each binding reaction.
-
Incubate for a short, precisely timed period (e.g., 1-2 minutes) at room temperature.
-
Stop the reaction by adding a DNase I stop solution containing EDTA.
-
-
Aniline Cleavage:
-
Following the DNase I digestion and stopping, add an equal volume of 1 M aniline (pH 4.5) to each reaction tube.
-
Incubate at 60°C for 30 minutes to induce cleavage at the PBD-adduct sites.[9][10]
-
Stop the aniline reaction by placing the tubes on ice and then neutralize with a suitable buffer if necessary.
-
-
Ethanol Precipitation: Precipitate the DNA fragments by adding sodium acetate and cold 100% ethanol. Wash the pellet with 70% ethanol and air dry.
-
Gel Electrophoresis:
-
Resuspend the dried DNA pellets in a formamide-based loading buffer.
-
Denature the samples by heating at 90-95°C for 5 minutes, then rapidly cool on ice.
-
Load the samples onto a denaturing polyacrylamide sequencing gel (e.g., 8% acrylamide, 8 M urea).
-
Run the gel at a constant power until the tracking dyes have migrated to the desired positions.
-
-
Autoradiography:
-
After electrophoresis, transfer the gel to a solid support (e.g., filter paper), dry it under vacuum, and expose it to an X-ray film or a phosphorimager screen at -80°C.
-
Data Presentation
Quantitative data from the footprinting experiments should be summarized for clear interpretation and comparison.
Table 1: Reagent Concentrations for Footprinting Assay
| Reagent | Stock Concentration | Working Concentration |
| ³²P End-Labeled DNA | 1-10 nM | 0.1-1 nM |
| This compound | 1 mM (in DMSO) | 0.1 µM - 10 µM (serial dilutions) |
| DNase I | 1 U/µL | 0.01 - 0.1 U/µL (to be optimized) |
| Aniline | 1 M (pH 4.5) | 0.5 M |
Table 2: Incubation Times and Temperatures
| Step | Parameter | Value |
| Drug-DNA Binding | Time | 1 - 16 hours |
| Temperature | 25°C or 37°C | |
| DNase I Digestion | Time | 1 - 2 minutes |
| Temperature | 25°C | |
| Aniline Cleavage | Time | 30 minutes |
| Temperature | 60°C |
Visualization of Experimental Workflow
Caption: Workflow of the Aniline-PBD DNA Footprinting Assay.
References
- 1. A 96-well DNase I footprinting screen for drug–DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Simple Method for the Detection of Wybutosine-modified tRNAPheGAA as a Readout of Retrograde tRNA Nuclear Import and Re-export: HCl/Aniline Cleavage and Non-radioactive Northern Hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of (32)P-end-labeled DNA fragments for performing DNA-binding experiments [pubmed.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Attachment of a 32P-phosphate to the 3′ Terminus of a DNA Oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Rates of Chemical Cleavage of DNA and RNA Oligomers Containing Guanine Oxidation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. From Anthramycin to Pyrrolobenzodiazepine (PBD)‐Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Development with Aniline-MPB-amino-C3-PBD
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic small molecules. Pyrrolobenzodiazepines (PBDs) are a class of highly potent DNA-crosslinking agents that have shown significant promise as ADC payloads.[1][2] This document provides detailed application notes and protocols for the development of an ADC using Aniline-MPB-amino-C3-PBD, a PBD-based cytotoxic payload.
This compound is a sequence-selective DNA minor-groove binding agent.[3][4][5][6] Its mechanism of action involves binding to the DNA minor groove, which can lead to DNA damage and ultimately trigger apoptosis in cancer cells.[7] The linker component, suggested by the "MPB" (maleimidophenyl-butyrate) nomenclature, allows for covalent attachment to thiol groups on the antibody, such as those from reduced interchain disulfides or engineered cysteines.
These application notes will guide the user through the process of conjugating this compound to a monoclonal antibody, characterizing the resulting ADC, and performing in vitro and in vivo evaluations.
Chemical Structure of this compound
Mechanism of Action: PBD-Induced DNA Damage and Apoptosis
PBD dimers exert their cytotoxic effects by binding to the minor groove of DNA and forming covalent cross-links. This distorts the DNA helix, leading to the activation of the DNA Damage Response (DDR) pathway. The DDR can arrest the cell cycle to allow for DNA repair. However, if the damage is too severe, it triggers apoptosis (programmed cell death). Key proteins involved in this pathway include ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related protein), which are activated in response to DNA damage. These kinases then phosphorylate a cascade of downstream targets, including the tumor suppressor p53. Activated p53 can induce the expression of pro-apoptotic proteins like Bax, leading to mitochondrial outer membrane permeabilization, caspase activation, and ultimately, cell death.[7][9]
Caption: PBD payload mechanism of action leading to apoptosis.
Experimental Protocols
Protocol 1: Antibody Reduction and Conjugation with this compound
This protocol describes the conjugation of this compound to a monoclonal antibody via partial reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
PD-10 desalting columns
-
Centrifugal filter units (e.g., Amicon Ultra, 30 kDa MWCO)
Procedure:
-
Antibody Preparation:
-
Thaw the monoclonal antibody solution.
-
Buffer exchange the antibody into PBS, pH 7.4 using a PD-10 desalting column or centrifugal filter unit.
-
Adjust the final concentration to 5-10 mg/mL.
-
-
Antibody Reduction:
-
Prepare a fresh solution of TCEP in water.
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours with gentle mixing. This step partially reduces the interchain disulfide bonds, exposing free thiol groups for conjugation.
-
-
Drug-Linker Preparation:
-
Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
-
Conjugation Reaction:
-
Cool the reduced antibody solution to room temperature.
-
Add a 6-fold molar excess of the this compound solution to the reduced antibody. The final DMSO concentration should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction at room temperature for 1 hour, protected from light.
-
-
Purification of the ADC:
-
Remove the unreacted drug-linker and other small molecules by buffer exchange into PBS, pH 7.4 using PD-10 desalting columns or centrifugal filter units.
-
Repeat the buffer exchange step three times to ensure complete removal of unconjugated payload.
-
Sterile filter the final ADC solution through a 0.22 µm filter.
-
-
Characterization and Storage:
-
Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm) and the Drug-to-Antibody Ratio (DAR).
-
Store the purified ADC at 2-8°C. For long-term storage, consider storing at -80°C.
-
Caption: Workflow for ADC conjugation and purification.
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. It can be determined using Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).
A. DAR by Hydrophobic Interaction Chromatography (HIC)
Principle: HIC separates molecules based on their hydrophobicity. The conjugation of the hydrophobic PBD payload increases the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.
Procedure:
-
Sample Preparation: Dilute the purified ADC to approximately 1 mg/mL in the HIC mobile phase A.
-
Chromatography:
-
Column: A suitable HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Gradient: A linear gradient from high salt to low salt to elute the ADC species.
-
Detection: UV at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the different drug-loaded species (DAR 0, 2, 4, 6, 8).
-
Calculate the average DAR using the following formula: Average DAR = Σ(% Peak Area of each species × DAR of each species) / 100
-
B. DAR by Mass Spectrometry (MS)
Principle: The mass of the intact or deglycosylated antibody is measured before and after conjugation. The mass shift corresponds to the number of conjugated payload molecules.
Procedure:
-
Sample Preparation:
-
For intact mass analysis, dilute the ADC to 0.1 mg/mL in a suitable buffer.
-
For more accurate measurements, deglycosylate the ADC using an enzyme like PNGase F according to the manufacturer's protocol.
-
-
Mass Spectrometry:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography.
-
Acquire the mass spectrum of the unconjugated and conjugated antibody.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge masses of the different species.
-
Calculate the mass of the conjugated payload.
-
Determine the DAR for each species by dividing the mass difference by the mass of a single payload molecule.
-
Calculate the average DAR based on the relative abundance of each species.
-
Protocol 3: In Vitro Cytotoxicity Assay
This protocol determines the potency of the ADC against a target-positive cancer cell line.
Materials:
-
Target-positive cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC)
-
Isotype control ADC (non-targeting)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate overnight at 37°C, 5% CO2.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and the isotype control ADC in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted ADCs to the respective wells.
-
Include wells with untreated cells as a control.
-
-
Incubation:
-
Incubate the plate for 72-120 hours at 37°C, 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the untreated control wells.
-
Plot the cell viability against the ADC concentration (log scale).
-
Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using a non-linear regression analysis.
-
Protocol 4: In Vivo Tumor Growth Inhibition Study
This protocol evaluates the anti-tumor efficacy of the ADC in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or NSG)
-
Target-positive cancer cell line
-
Matrigel (optional)
-
ADC, isotype control ADC, and vehicle control (e.g., PBS)
-
Calipers
Procedure:
-
Tumor Implantation:
-
Harvest cancer cells and resuspend them in PBS or a mixture of PBS and Matrigel.
-
Subcutaneously inject the cells into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
-
Dosing:
-
When the tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment groups (e.g., Vehicle, Isotype control ADC, ADC).
-
Administer a single intravenous (IV) dose of the respective treatment.
-
-
Monitoring:
-
Measure the tumor volume (Volume = 0.5 × Length × Width²) and body weight of each mouse 2-3 times per week.
-
Monitor the mice for any signs of toxicity.
-
-
Endpoint:
-
Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.
-
Euthanize the mice and collect the tumors for further analysis if required.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Evaluate the statistical significance of the differences between the treatment groups.
-
Data Presentation
Table 1: Characterization of this compound ADC
| Parameter | Method | Result |
| Protein Concentration | UV-Vis (A280) | 5.2 mg/mL |
| Average DAR | HIC | 3.8 |
| Purity (monomer %) | SEC-HPLC | >98% |
| Endotoxin Level | LAL Assay | < 0.5 EU/mg |
Note: The results presented in this table are example data and will vary depending on the specific antibody and conjugation conditions.
Table 2: In Vitro Cytotoxicity of this compound ADC
| Cell Line | Target Expression | ADC IC50 (pM) | Isotype Control ADC IC50 (pM) |
| SK-BR-3 | High | 15.5 | > 10,000 |
| MCF-7 | Low | 8,500 | > 10,000 |
| MDA-MB-231 | Negative | > 10,000 | > 10,000 |
Note: The IC50 values are hypothetical and should be determined experimentally.
Table 3: In Vivo Efficacy of this compound ADC in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle | - | 0 | - |
| Isotype Control ADC | 1 | 12 | > 0.05 |
| ADC | 0.3 | 65 | < 0.01 |
| ADC | 1 | 95 | < 0.001 |
Note: This data is for illustrative purposes. Actual results will depend on the model and experimental conditions.
Conclusion
This document provides a comprehensive guide for the development and evaluation of an antibody-drug conjugate using the PBD-based payload, this compound. The detailed protocols for conjugation, characterization, and in vitro/in vivo testing, along with the structured data presentation and explanatory diagrams, should serve as a valuable resource for researchers in the field of ADC development. Adherence to these protocols will facilitate the generation of a well-characterized and potent ADC for preclinical evaluation.
References
- 1. Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intratumoral Payload Concentration Correlates with the Activity of Antibody- Drug Conjugates. | University of Kentucky College of Arts & Sciences [history.as.uky.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. New Insights into the Link Between DNA Damage and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetmol.cn [targetmol.cn]
- 6. This compound - Nordic Biosite [nordicbiosite.com]
- 7. A novel bisindole-PBD conjugate causes DNA damage induced apoptosis via inhibition of DNA repair pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound [sobekbio.com]
- 9. DNA Damage Response and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the DNA Binding Affinity of Aniline-MPB-amino-C3-PBD
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aniline-MPB-amino-C3-PBD is a synthetic compound recognized for its role as a sequence-selective DNA minor-groove binding agent and its cytotoxic properties.[1][2][3] As a potential component of antibody-drug conjugates (ADCs), understanding its interaction with DNA is crucial for the development of targeted cancer therapies.[2] The affinity and specificity of this binding are key determinants of its biological activity and potential therapeutic efficacy.
These application notes provide detailed protocols for three common biophysical techniques to measure the DNA binding affinity of this compound: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Electrophoretic Mobility Shift Assay (EMSA).
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, quantitative data that could be obtained from the described experimental protocols. This data serves as an example for comparing the binding parameters of this compound to a specific DNA sequence.
| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Electrophoretic Mobility Shift Assay (EMSA) |
| Equilibrium Dissociation Constant (Kd) | 1.2 x 10-8 M | 1.5 x 10-8 M | ~1 x 10-8 M |
| Association Rate Constant (ka) | 2.5 x 105 M-1s-1 | Not Directly Measured | Not Directly Measured |
| Dissociation Rate Constant (kd) | 3.0 x 10-3 s-1 | Not Directly Measured | Not Directly Measured |
| Enthalpy Change (ΔH) | Not Directly Measured | -12.5 kcal/mol | Not Measured |
| Entropy Change (ΔS) | Not Directly Measured | 8.7 cal/mol·K | Not Measured |
| Stoichiometry (n) | Not Directly Determined | 1.1 | Not Directly Determined |
Experimental Protocols
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding and dissociation events between a ligand (immobilized on a sensor surface) and an analyte (in solution).[4][5][6]
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants for the interaction between this compound and a target DNA sequence.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., SA chip for biotinylated DNA)
-
This compound
-
Biotinylated target DNA oligonucleotide (and a non-target sequence as a negative control)
-
SPR running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 50 mM NaOH)
Protocol:
-
DNA Immobilization:
-
Equilibrate the SA sensor chip with SPR running buffer.
-
Inject the biotinylated target DNA oligonucleotide (e.g., 50 nM in running buffer) over one flow cell until the desired immobilization level is reached (e.g., 100-200 RU).
-
Inject the biotinylated non-target DNA sequence over a separate flow cell to serve as a reference.
-
Wash the chip surface with running buffer to remove any unbound DNA.
-
-
Binding Analysis:
-
Prepare a series of concentrations of this compound in running buffer (e.g., 0.1 nM to 100 nM).
-
Inject the lowest concentration of this compound over both the target and reference flow cells for a set association time (e.g., 180 seconds).
-
Switch to running buffer and monitor the dissociation for a set time (e.g., 300 seconds).
-
Regenerate the sensor surface by injecting the regeneration solution for a short duration (e.g., 30 seconds).
-
Repeat the injection cycle for each concentration of this compound, from lowest to highest.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the target flow cell data to obtain the specific binding sensorgram.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the ka, kd, and Kd values.
-
Figure 1: Workflow for SPR analysis of DNA binding.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[7][8][9]
Objective: To determine the thermodynamic profile of the interaction between this compound and a target DNA sequence.
Materials:
-
Isothermal Titration Calorimeter
-
This compound
-
Target DNA oligonucleotide
-
ITC buffer (e.g., phosphate buffer with NaCl, dialyzed extensively)
Protocol:
-
Sample Preparation:
-
Dissolve both this compound and the target DNA in the exact same batch of ITC buffer to minimize buffer mismatch effects.
-
Degas both solutions to prevent air bubbles in the calorimeter.
-
Typically, the DNA solution (e.g., 10-20 µM) is placed in the sample cell, and the this compound solution (e.g., 100-200 µM) is placed in the injection syringe.
-
-
ITC Experiment:
-
Equilibrate the calorimeter to the desired temperature (e.g., 25°C).
-
Perform a small initial injection (e.g., 0.5 µL) to remove any material from the syringe tip, and discard this data point during analysis.
-
Carry out a series of injections (e.g., 20-30 injections of 1-2 µL) of the this compound solution into the DNA solution, with sufficient time between injections for the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to DNA.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, ΔH, and stoichiometry (n). The entropy change (ΔS) can then be calculated.
-
Figure 2: Workflow for ITC analysis of DNA binding.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel retardation assay, is used to detect protein-DNA or small molecule-DNA interactions.[10][11] The principle is that a DNA-ligand complex will migrate more slowly through a non-denaturing polyacrylamide or agarose gel than the free DNA.[10][11][12]
Objective: To qualitatively confirm binding and estimate the Kd of this compound to a target DNA sequence.
Materials:
-
Labeled target DNA oligonucleotide (e.g., with a fluorescent dye or 32P)
-
This compound
-
Binding buffer (e.g., Tris-HCl, KCl, MgCl2, glycerol)
-
Non-denaturing polyacrylamide gel
-
TBE or TGE running buffer
-
Gel electrophoresis apparatus
-
Imaging system (fluorescence scanner or phosphorimager)
Protocol:
-
Binding Reactions:
-
Set up a series of reactions, each containing a constant concentration of labeled DNA (e.g., 1 nM) and increasing concentrations of this compound (e.g., 0 nM to 1 µM).
-
Include a lane with only labeled DNA as a negative control.
-
Incubate the reactions at room temperature for a sufficient time to reach equilibrium (e.g., 30 minutes).
-
-
Electrophoresis:
-
Load the samples onto a pre-run non-denaturing polyacrylamide gel.
-
Run the gel at a constant voltage in a cold room or with a cooling system to prevent heat-induced dissociation.
-
-
Detection and Analysis:
-
Image the gel using the appropriate system.
-
Quantify the intensity of the bands corresponding to free DNA and bound DNA-ligand complex in each lane.
-
Plot the fraction of bound DNA against the concentration of this compound.
-
Estimate the Kd as the concentration of the ligand at which 50% of the DNA is in the bound state.
-
Figure 3: Workflow for EMSA analysis of DNA binding.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for characterizing the DNA binding affinity of this compound. By employing a combination of techniques such as SPR, ITC, and EMSA, researchers can obtain a detailed understanding of the kinetics, thermodynamics, and equilibrium of this interaction. This knowledge is fundamental for the rational design and optimization of DNA-targeting agents in drug development.
References
- 1. This compound - Nordic Biosite [nordicbiosite.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound [sobekbio.com]
- 4. Surface plasmon resonance assays of DNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Real-Time Analysis of Specific Protein-DNA Interactions with Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. Analysis of Protein-DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 10. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of Protein-Nucleic Acid Interaction by Electrophoretic Mobility Shift Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Aniline-PBD Drug-Linker Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the conjugation of an aniline-containing pyrrolobenzodiazepine (PBD) payload to a monoclonal antibody (mAb). The described chemistry utilizes a maleimide-based linker for covalent attachment to native or engineered cysteine residues within the antibody, a common and robust strategy in the development of Antibody-Drug Conjugates (ADCs).
Introduction to PBD Payloads and Linker Chemistry
Pyrrolobenzodiazepines (PBDs) are a class of highly potent DNA-interactive agents that operate by crosslinking specific sequences in the minor groove of DNA.[1][2] This mechanism induces cell death and is effective against both dividing and non-dividing cells, making PBDs excellent payloads for ADCs.[1] The "Aniline-MPB-amino-C3-PBD" is a cytotoxic agent that serves as the core PBD payload.[3][4]
For conjugation to an antibody, the PBD payload must be attached to a linker that contains a reactive handle. A widely used approach is maleimide chemistry, which forms a stable thioether bond with free sulfhydryl groups on cysteine residues.[5][6] This protocol will focus on a PBD drug-linker construct where a maleimidocaproyl (MC) group is attached to the aniline moiety of the PBD payload, creating a complete, conjugation-ready drug-linker.
The overall process involves the controlled reduction of the antibody's interchain disulfide bonds to generate reactive thiols, followed by conjugation with the maleimide-functionalized PBD drug-linker. The resulting ADC is then purified and characterized to ensure its quality and potency.
Mechanism of Action: PBD Dimer
PBD dimers exert their cytotoxic effect by binding to the minor groove of DNA and forming covalent interstrand cross-links, primarily at guanine bases.[7] This distortion of the DNA helix interferes with essential cellular processes like replication and transcription, ultimately leading to apoptotic cell death.
Caption: Mechanism of PBD-mediated DNA cross-linking leading to cell death.
Proposed Drug-Linker Structure
To facilitate conjugation, we propose a derivative of the "this compound" payload that incorporates a maleimidocaproyl (MC) linker. This linker provides a six-carbon spacer and a terminal maleimide group for reaction with antibody thiols.
Caption: Components of the proposed maleimide-activated PBD drug-linker.
Experimental Workflow and Protocols
The generation of a PBD-based ADC follows a multi-step process, from antibody preparation to final product characterization.
Overall Experimental Workflow
Caption: Step-by-step workflow for the synthesis and analysis of a PBD-ADC.
Protocol 1: Antibody Reduction
This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody using tris(2-carboxyethyl)phosphine (TCEP) to generate free sulfhydryl (-SH) groups for conjugation.[5]
Materials:
-
Monoclonal Antibody (mAb): e.g., 10 mg/mL in PBS, pH 7.4
-
TCEP stock solution: 10 mM in water
-
Reduction Buffer: PBS with 1 mM EDTA, pH 7.4
-
Desalting columns (e.g., Sephadex G-25) or centrifugal concentrators (30 kDa MWCO)
Procedure:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in Reduction Buffer.
-
Add a calculated molar excess of TCEP to the antibody solution. A typical starting point is 2.5 to 5 molar equivalents of TCEP per mole of antibody to achieve a target Drug-to-Antibody Ratio (DAR) of ~4.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.
-
Immediately after incubation, remove excess TCEP using a pre-equilibrated desalting column or by buffer exchange with a centrifugal concentrator. The exchange buffer should be the Conjugation Buffer (see Protocol 2).
-
Determine the concentration of the reduced antibody using UV absorbance at 280 nm. The reduced antibody should be used immediately for conjugation.
Protocol 2: Maleimide-PBD Conjugation
This protocol details the conjugation of the maleimide-activated PBD drug-linker to the reduced antibody.
Materials:
-
Reduced mAb (from Protocol 1)
-
PBD Drug-Linker: 10 mM stock solution in an organic solvent like DMA or DMSO
-
Conjugation Buffer: PBS with 1 mM EDTA, pH 7.0-7.5
-
Quenching Reagent: N-acetylcysteine (NAC), 100 mM in water
Procedure:
-
Adjust the concentration of the reduced antibody to 2.5-5 mg/mL in cold (4°C) Conjugation Buffer.
-
Add the PBD drug-linker stock solution to the antibody solution. A typical starting point is a 5-fold molar excess of the drug-linker over the antibody. Ensure the final concentration of the organic solvent (e.g., DMA) is below 10% (v/v) to prevent antibody denaturation.[5]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quench the reaction by adding a 20-fold molar excess of NAC over the drug-linker to react with any unreacted maleimide groups. Incubate for 20 minutes.
-
The crude ADC is now ready for purification.
Caption: Covalent bond formation between an antibody cysteine and a maleimide linker.
Protocol 3: ADC Purification and Characterization
Purification is critical to remove unreacted drug-linker, which is highly toxic, and to separate the ADC from aggregates.
Materials:
-
Crude ADC mixture (from Protocol 2)
-
Size-Exclusion Chromatography (SEC) system and column (e.g., Superdex 200 or equivalent)
-
Hydrophobic Interaction Chromatography (HIC) system and column (e.g., TSKgel Butyl-NPR)
-
LC/MS system for mass spectrometry
-
Purification Buffer: PBS, pH 7.4
Procedure:
-
Purification:
-
Load the crude ADC mixture onto an SEC column pre-equilibrated with Purification Buffer.
-
Collect fractions corresponding to the monomeric ADC peak, separating it from high-molecular-weight aggregates and low-molecular-weight free drug-linker.
-
Alternatively, HIC can be used to separate ADC species with different DARs and remove aggregates.[8]
-
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Analyze the purified ADC using HIC-HPLC or LC-MS. HIC separates ADC species based on hydrophobicity, with higher DAR species eluting later.[9] LC-MS provides the mass of the intact or reduced ADC, allowing for precise DAR calculation.[10][11]
-
Purity and Aggregation: Analyze the purified ADC by SEC-HPLC to determine the percentage of monomeric ADC and quantify any remaining aggregates.[12]
-
Concentration: Measure the final ADC concentration using UV absorbance at 280 nm.
-
Protocol 4: In Vitro Cytotoxicity (IC₅₀) Determination
This protocol uses a colorimetric MTT assay to measure the cytotoxic effect of the ADC on a target cancer cell line.[13][14]
Materials:
-
Target antigen-positive cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC)
-
Antigen-negative control cell line
-
Complete cell culture medium
-
Purified ADC and unconjugated antibody
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the purified ADC, unconjugated antibody, and free PBD payload in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted test articles to the respective wells. Include untreated cells as a control.
-
Incubate the plate for 72-120 hours at 37°C in a CO₂ incubator.
-
Add 20 µL of MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[14]
Data Presentation and Expected Results
Quantitative data from the characterization and cytotoxicity assays should be clearly summarized.
Table 1: Reaction and Characterization Parameters
| Parameter | Typical Value / Range | Method | Reference |
| Conjugation | |||
| Antibody Concentration | 2.5 - 10 mg/mL | UV @ 280nm | [15] |
| TCEP:mAb Molar Ratio | 2.5 - 5 : 1 | - | [5] |
| Drug-Linker:mAb Molar Ratio | 5 - 10 : 1 | - | [1][15] |
| Reaction pH | 7.0 - 7.5 | pH Meter | [5] |
| Reaction Time | 1 - 2 hours | - | [1] |
| Characterization | |||
| Conjugation Yield | 75 - 90% | UV @ 280nm | [1] |
| Average DAR | 3.5 - 4.0 | HIC-HPLC, LC/MS | [9][11] |
| Monomer Purity | > 95% | SEC-HPLC | [12] |
| Free Drug-Linker | < 1% | RP-HPLC, LC/MS | [8] |
Table 2: In Vitro Cytotoxicity of this compound Payload
The following data represents the inherent cytotoxicity of the payload itself against various cancer cell lines. The resulting ADC is expected to show high potency against antigen-positive cells and significantly lower potency against antigen-negative cells.
| Cell Line | Cancer Type | IC₅₀ (nM) |
| SW48 | Colon | 77.0 |
| LIM1215 | Colon | 72.0 |
| SW620 | Colon | 79.0 |
| U138-MG | Glioblastoma | 184.3 |
| A431 | Epidermoid Carcinoma | 61.5 |
| REH | Leukemia | 145.6 |
| Data sourced from MedChemExpress.[3] |
References
- 1. Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biopharminternational.com [biopharminternational.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Nordic Biosite [nordicbiosite.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. agilent.com [agilent.com]
- 11. sciex.com [sciex.com]
- 12. Design and characterization of homogenous antibody-drug conjugates with a drug-to-antibody ratio of one prepared using an engineered antibody and a dual-maleimide pyrrolobenzodiazepine dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
Application Notes and Protocols for the Analytical Characterization of Aniline-MPB-amino-C3-PBD
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aniline-MPB-amino-C3-PBD is a potent, sequence-selective DNA minor-groove binding agent, belonging to the pyrrolobenzodiazepine (PBD) family of compounds. Due to its cytotoxic nature, it is of significant interest as a payload molecule in the development of antibody-drug conjugates (ADCs).[1][2][3] Rigorous analytical characterization is essential to ensure the identity, purity, and stability of this molecule for research and drug development purposes. These application notes provide detailed protocols for the characterization of this compound using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄₂H₄₆N₈O₆ | --INVALID-LINK-- |
| Molecular Weight | 758.86 g/mol | --INVALID-LINK-- |
| CAS Number | 2412923-79-4 | --INVALID-LINK-- |
| Appearance | Solid | General knowledge |
| Solubility | Soluble in DMSO | General knowledge |
Analytical Characterization Workflow
A general workflow for the analytical characterization of a novel synthetic compound like this compound is crucial for a systematic and thorough analysis. The following diagram illustrates the logical progression from initial purity assessment to detailed structural elucidation.
Caption: General analytical workflow for the characterization of this compound.
Experimental Protocols
Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a fundamental technique for assessing the purity of small molecules. The following protocol is a representative method for the analysis of this compound.
Objective: To determine the purity of the this compound sample.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
Sample Diluent: Dimethyl Sulfoxide (DMSO)
-
This compound sample
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute to a final concentration of 0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm and 320 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 20.0 95 25.0 95 25.1 30 | 30.0 | 30 |
-
-
Data Analysis: Integrate the peak areas of all detected peaks. Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
Expected Results: A major peak corresponding to this compound should be observed. The purity is expected to be ≥95% for use in further biological and chemical studies.
Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to confirm the molecular weight of the compound.
Objective: To confirm the identity of this compound by determining its molecular weight.
Instrumentation and Materials:
-
LC-MS system (e.g., UPLC coupled to a Q-TOF or Orbitrap mass spectrometer)
-
C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample Diluent: 50:50 Acetonitrile/Water
Procedure:
-
Sample Preparation: Prepare a 10 µg/mL solution of this compound in the sample diluent.
-
LC Conditions:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Gradient: A suitable gradient to ensure elution of the compound (e.g., 10-95% B over 5 minutes).
-
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Range: m/z 100-1000
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
-
Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to this compound. Look for the protonated molecular ion [M+H]⁺.
Expected Quantitative Data:
| Analyte | Expected [M+H]⁺ (m/z) |
| This compound | 759.36 |
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the detailed structural elucidation of organic molecules. ¹H and ¹³C NMR are used to confirm the chemical structure of this compound.
Objective: To confirm the chemical structure of this compound.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent: DMSO-d₆
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of DMSO-d₆ in an NMR tube.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30)
-
Number of Scans: 1024 or more, depending on concentration
-
Relaxation Delay: 2 seconds
-
Spectral Width: 0 to 200 ppm
-
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H NMR signals and assign the chemical shifts of both ¹H and ¹³C NMR to the corresponding atoms in the structure of this compound.
Expected Results: The ¹H and ¹³C NMR spectra should be consistent with the proposed structure of this compound. The number of signals, their chemical shifts, splitting patterns, and integrals should correspond to the different protons and carbons in the molecule.
Signaling Pathway and Mechanism of Action
This compound, as a PBD, is designed to exert its cytotoxic effect by binding to the minor groove of DNA. This interaction can interfere with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
Caption: Simplified signaling pathway for the mechanism of action of this compound.
Conclusion
The analytical methods described in these application notes provide a comprehensive framework for the characterization of this compound. Adherence to these protocols will ensure the quality and consistency of this important molecule for its application in research and drug development, particularly in the field of antibody-drug conjugates.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Cytotoxicity of Aniline-MPB-amino-C3-PBD
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low cytotoxicity with Aniline-MPB-amino-C3-PBD, a potent pyrrolobenzodiazepine (PBD) dimer payload for antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a sequence-selective DNA minor-groove binding agent.[1][2][3][4] As a PBD dimer, it forms covalent cross-links with DNA, leading to stalled replication forks and apoptosis, which in turn results in potent cytotoxicity.[5][6]
Q2: What are some common initial checks if I observe low cytotoxicity?
If you are observing lower than expected cytotoxicity, it is advisable to first verify the basics of your experimental setup. This includes confirming the concentration and integrity of your ADC, ensuring the health and viability of your cell lines, and checking that the target antigen for your ADC is expressed on the cell surface.
Q3: Could the linker between the antibody and the PBD payload be the issue?
Yes, the stability of the linker is crucial. Premature cleavage of the linker in the culture medium can lead to the release of the payload before it reaches the target cells, resulting in reduced efficacy and potential off-target toxicity.[7][8] The choice between a cleavable and non-cleavable linker can also impact the bystander effect and overall potency.[8]
Q4: Does the drug-to-antibody ratio (DAR) affect cytotoxicity?
Absolutely. A higher DAR can increase the potency of the ADC; however, it can also negatively impact its pharmacokinetic properties and stability.[9][10] It is essential to optimize the DAR to achieve a balance between efficacy and tolerability.
Troubleshooting Guide
This guide provides a more in-depth approach to troubleshooting low cytotoxicity of your this compound ADC.
Potential Cause 1: Cellular Resistance Mechanisms
Cells can develop resistance to PBD-based ADCs through various mechanisms.
-
Overexpression of ABC Transporters: ATP-binding cassette (ABC) transporters, such as P-gp and ABCG2, can actively pump the PBD payload out of the cell, reducing its intracellular concentration and cytotoxic effect.[11][12]
-
Downregulation of SLFN11: Schlafen family member 11 (SLFN11) is a putative DNA/RNA helicase that sensitizes cancer cells to DNA-damaging agents. Its downregulation has been associated with resistance to PBDs.[5]
Solutions:
-
Assess ABC Transporter Expression: Use qPCR or Western blotting to determine the expression levels of P-gp and ABCG2 in your target cells.
-
Co-administration with ABC Transporter Inhibitors: The use of specific inhibitors for P-gp or ABCG2 can help restore sensitivity to the PBD payload.[12]
-
Evaluate SLFN11 Expression: Measure SLFN11 expression levels in your cell lines.
-
Strategies to Overcome SLFN11-mediated Resistance: Consider using EZH2 inhibitors to derepress SLFN11 expression or combining the ADC with an ATR inhibitor to induce synergistic cytotoxicity.[5]
Potential Cause 2: Suboptimal Experimental Conditions
The conditions of your in vitro assay can significantly influence the observed cytotoxicity.
-
Inappropriate Assay Duration: The cytotoxic effects of DNA-damaging agents like PBDs may take time to manifest.
-
Incorrect Cell Seeding Density: The number of cells seeded can affect the outcome of the cytotoxicity assay.
Solutions:
-
Optimize Incubation Time: For payloads that are tubulin inhibitors, a 72 or 96-hour incubation is often recommended. For DNA-damaging agents like PBDs, an incubation period of 48-144 hours may be necessary.[13][14]
-
Determine Optimal Seeding Density: Perform a cell titration experiment to find the ideal seeding number for your cytotoxicity assay based on the doubling time of your cells and the desired assay duration.[13]
Potential Cause 3: ADC-Specific Issues
The properties of the ADC itself can contribute to low cytotoxicity.
-
Low Target Antigen Expression: The ADC relies on the presence of the target antigen on the cell surface for internalization.
-
Inefficient Internalization: Even with adequate antigen expression, the ADC may not be efficiently internalized by the cell.
-
Instability of the ADC: The ADC may be unstable under physiological conditions, leading to premature release of the payload.[15]
Solutions:
-
Quantify Target Antigen Expression: Use flow cytometry to measure the level of target antigen expression on your cells.
-
Assess ADC Internalization: Employ imaging techniques or internalization assays to confirm that the ADC is being taken up by the cells.
-
Evaluate ADC Stability: Conduct in vitro plasma stability assays to assess the stability of your ADC.[15]
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| SW48 | Colon Cancer | 77 |
| LIM1215 | Colon Cancer | 72 |
| SW620 | Colon Cancer | 79 |
| U138-MG | Glioblastoma | 184.3 |
| A431 | Skin Cancer | 61.5 |
| REH | Leukemia | 145.6 |
Data sourced from MedChemExpress[3]
Experimental Protocols
Protocol: Monoculture Cytotoxicity Study Using MTT Assay
This protocol is a standard method for evaluating the cytotoxicity of ADCs.[13][14][16]
Materials:
-
96-well plates
-
Target cancer cell line
-
Complete cell culture medium
-
This compound ADC
-
MTT solution (5 mg/mL in PBS)
-
10% SDS-HCl solution
Procedure:
-
Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well in 50 µL of media.[13][14]
-
Incubate the plate at 37°C with 5% CO2 overnight to allow for cell attachment.[13][14]
-
Prepare serial dilutions of the ADC solution and add 50 µL to the respective wells. Add fresh medium to the control wells.
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate at 37°C for 1-4 hours.[13][14]
-
Add 100 µL of 10% SDS-HCl solution to each well and incubate at 37°C overnight in the dark.[13]
-
Read the absorbance at 570 nm using a microplate reader.[13]
-
Calculate the percentage of live cells by normalizing the absorbance of ADC-treated wells to the control wells.
Visualizations
Mechanism of Action of this compound ADC
Caption: this compound ADC mechanism of action.
Cellular Resistance Pathways to PBD-based ADCs
Caption: Key cellular resistance mechanisms to PBD payloads.
Troubleshooting Workflow for Low Cytotoxicity
Caption: A logical workflow for troubleshooting low cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Nordic Biosite [nordicbiosite.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. targetmol.cn [targetmol.cn]
- 5. aacrjournals.org [aacrjournals.org]
- 6. adcreview.com [adcreview.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of the Antitumor Activity of Sequence-specific Pyrrolobenzodiazepine Derivatives Based on their Affinity for ABC Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Understanding the mechanisms of action of pyrrolobenzodiazepine dimer-based antibody-drug conjugates - UCL Discovery [discovery.ucl.ac.uk]
- 13. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. njbio.com [njbio.com]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
improving solubility of Aniline-MPB-amino-C3-PBD for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Aniline-MPB-amino-C3-PBD for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a potent cytotoxic agent and a sequence-selective DNA minor-groove binding agent, frequently used as a payload in Antibody-Drug Conjugates (ADCs).[1][2][3][4] Like many pyrrolobenzodiazepine (PBD) dimers, it has a complex, largely hydrophobic structure, which can lead to poor aqueous solubility. This can present challenges in preparing stock solutions and working dilutions for in vitro and in vivo experiments, potentially leading to precipitation and inaccurate results.
Q2: What are the recommended starting solvents for dissolving this compound?
Q3: How does pH affect the solubility of this compound?
The chemical structure of this compound contains multiple amine functional groups. These groups are basic and can be protonated at acidic pH. This protonation increases the polarity of the molecule, which generally leads to a significant increase in aqueous solubility. Conversely, at neutral or basic pH, the molecule is less likely to be protonated and will be more hydrophobic, resulting in lower aqueous solubility. Therefore, for aqueous dilutions, using a buffer with a slightly acidic pH (e.g., pH 5.0-6.5) may improve solubility.[2][8][9]
Q4: Can temperature be used to improve the solubility of this compound?
Increasing the temperature can sometimes improve the solubility of compounds. However, the effect of temperature on the solubility of complex organic molecules like PBDs is generally less pronounced than the effect of pH.[2][8] Gentle warming (e.g., to 37°C) can be attempted, but it is crucial to be cautious as excessive heat may degrade the compound. Stability of the compound at elevated temperatures should be considered.
Troubleshooting Guide
This guide addresses common issues encountered when dissolving this compound.
Issue 1: The compound does not dissolve in the initial organic solvent (e.g., DMSO).
| Possible Cause | Troubleshooting Step | Success Indicator |
| Insufficient solvent volume. | Increase the volume of the solvent incrementally. | A clear solution is formed. |
| Compound has low solubility in the chosen solvent. | Try an alternative water-miscible organic solvent such as DMF or NMP. | The compound dissolves completely. |
| The compound may have degraded. | Use a fresh vial of the compound. | The fresh compound dissolves as expected. |
| Low-quality solvent. | Use a new, unopened bottle of high-purity, anhydrous solvent. | The compound dissolves in the fresh solvent. |
Issue 2: The compound precipitates when the organic stock solution is diluted with aqueous buffer/media.
| Possible Cause | Troubleshooting Step | Success Indicator |
| The final concentration in the aqueous medium is above the compound's solubility limit. | Decrease the final concentration of the compound in the aqueous medium. | A clear solution is maintained after dilution. |
| The organic solvent concentration in the final solution is too low to maintain solubility. | Prepare an intermediate dilution in a mixture of organic solvent and aqueous buffer before the final dilution. | No precipitation is observed during the dilution steps. |
| The pH of the aqueous medium is not optimal for solubility. | Use a slightly acidic buffer (e.g., pH 5.0-6.5) for dilution. | The compound remains in solution at a lower pH. |
| The dilution is performed too quickly, causing localized high concentrations and precipitation. | Add the stock solution dropwise to the aqueous medium while vortexing or stirring gently. | A clear solution is formed without any visible precipitate. |
| The temperature of the aqueous medium is too low. | Warm the aqueous medium to 37°C before adding the stock solution. | The compound remains dissolved at a slightly elevated temperature. |
| The compound has a tendency to aggregate in aqueous solutions. | Add a small amount of a non-ionic surfactant, such as Tween® 80 (e.g., 0.1%), to the aqueous medium.[6] | The solution remains clear in the presence of the surfactant. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Bring the vial of this compound and a bottle of anhydrous, high-purity DMSO to room temperature.
-
Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex the tube for 1-2 minutes until the compound is completely dissolved. If necessary, sonication in a water bath for 5-10 minutes can be used to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a 100 µM Working Solution in Aqueous Buffer (pH 6.0)
-
Preparation: Thaw a 10 mM stock solution of this compound in DMSO at room temperature. Prepare a sterile aqueous buffer (e.g., 50 mM sodium phosphate) adjusted to pH 6.0.
-
Intermediate Dilution: Prepare a 1 mM intermediate solution by diluting 10 µL of the 10 mM stock solution with 90 µL of DMSO.
-
Final Dilution: While vortexing the pH 6.0 buffer, slowly add 10 µL of the 1 mM intermediate solution to 990 µL of the buffer to achieve a final concentration of 10 µM. Note: The final DMSO concentration will be 1%. Ensure this is compatible with your experimental system.
-
Inspection: Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.
-
Use: Use the working solution immediately or within a short period, as the compound's stability in aqueous solutions may be limited.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Aniline-MPB-amino-C3-PBD in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aniline-MPB-amino-C3-PBD, a potent DNA minor-groove binding agent used as a payload in Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a sequence-selective DNA minor-groove binding agent.[1][2][3] As a pyrrolobenzodiazepine (PBD) payload, it exerts its cytotoxic effects by binding to the minor groove of DNA. This interaction can block essential DNA metabolic processes like replication, ultimately leading to cell cycle arrest and apoptosis.[4][5]
Q2: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?
While direct resistance mechanisms to this compound are still under investigation, evidence from related PBD dimers suggests that downregulation of Schlafen family member 11 (SLFN11) is a key driver of resistance.[6][7] SLFN11 is a putative DNA/RNA helicase that sensitizes cancer cells to DNA-damaging agents.[6][7] Its suppression, often through epigenetic mechanisms like promoter methylation, can lead to reduced sensitivity to PBDs.[8][9] Other potential mechanisms could include increased drug efflux or alterations in DNA damage response (DDR) pathways.[10]
Q3: How can I test if SLFN11 downregulation is the cause of resistance in my cell line?
You can assess SLFN11 expression at both the mRNA and protein levels.
-
Quantitative Real-Time PCR (qRT-PCR): Compare SLFN11 mRNA levels between your resistant and parental (sensitive) cell lines.
-
Western Blotting or Immunohistochemistry (IHC): Compare SLFN11 protein levels.[1] IHC can be particularly useful for analyzing expression in tumor tissues.[1]
Q4: If my resistant cells have low SLFN11 expression, how can I overcome this resistance?
Two main strategies can be employed:
-
Re-expression of SLFN11: Treatment with epigenetic modifiers, such as demethylating agents (e.g., decitabine), may restore SLFN11 expression.[8][9]
-
Targeting Parallel Pathways: Combining this compound with inhibitors of the DNA damage response, specifically Ataxia Telangiectasia and Rad3-related protein (ATR) inhibitors, has been shown to re-sensitize SLFN11-deficient cells to PBD dimers.[6][7]
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assays
| Potential Cause | Recommended Solution |
| Compound Stability: this compound may be degrading in your culture medium. | Prepare fresh dilutions of the compound for each experiment. Minimize freeze-thaw cycles. Store stock solutions at -20°C or lower as recommended by the supplier.[3] |
| Cell Seeding Density: Inconsistent cell numbers at the start of the experiment. | Ensure a uniform single-cell suspension before seeding. Use a calibrated automated cell counter. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration. |
| Assay Timing: The incubation time with the compound may not be optimal. | Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal endpoint for assessing cytotoxicity in your specific cell line. |
| Edge Effects in Multi-well Plates: Evaporation from wells on the edge of the plate can concentrate the compound and affect cell growth. | Avoid using the outer wells of the plate for experimental samples. Fill the peripheral wells with sterile PBS or media to maintain humidity. |
Issue 2: Inconsistent Results in Combination Studies with ATR Inhibitors
| Potential Cause | Recommended Solution |
| Dosing Schedule: The timing of drug addition is critical for observing synergy. | The maximal synergistic effect is often seen when the ATR inhibitor is added after the DNA damaging agent, coinciding with the peak of S-phase accumulation and ATR activation.[11] A typical starting point is to add the ATR inhibitor 18-24 hours after treatment with this compound.[11] |
| Suboptimal Concentrations: The concentrations of one or both drugs may be too high or too low. | Perform a dose-matrix experiment where you test a range of concentrations of both this compound and the ATR inhibitor to identify synergistic combinations. Analyze the data using software that can calculate synergy scores (e.g., Chalice, Combenefit). |
| Cell Line Specificity: The synergistic effect may be dependent on the genetic background of the cell line (e.g., p53 status). | Test the combination in multiple cell lines with different genetic backgrounds to determine the robustness of the synergistic interaction. |
Experimental Protocols & Data Presentation
Protocol 1: Generation of an this compound Resistant Cell Line
This protocol describes a general method for developing a resistant cell line through continuous exposure to escalating doses of the drug.[12][13]
Workflow for Developing a Resistant Cell Line
Caption: Workflow for generating a drug-resistant cell line.
Methodology:
-
Determine Initial Sensitivity: First, determine the half-maximal inhibitory concentration (IC50) of this compound in your parental cancer cell line using a standard cell viability assay (e.g., CellTiter-Glo®, MTS).
-
Initial Dosing: Begin by continuously culturing the parental cells in media containing this compound at a concentration of approximately IC20 (the concentration that inhibits 20% of cell growth).
-
Monitoring and Expansion: Closely monitor the cells. Initially, a significant portion of the cells may die. Allow the surviving cells to repopulate the flask.
-
Dose Escalation: Once the cells are growing steadily at the current drug concentration, increase the concentration of this compound in the culture medium. A gradual increase (e.g., 1.5 to 2-fold) is recommended.
-
Repeat: Repeat steps 3 and 4 for several months.
-
Confirmation of Resistance: Periodically, test the IC50 of the cultured cells and compare it to the parental line. A significant increase in the IC50 value indicates the development of resistance.[13]
-
Establishment of Stable Line: Once a desired level of resistance is achieved and the IC50 value is stable over several passages, the resistant cell line is established.
Quantitative Data Summary: Example IC50 Values
The following table presents example data illustrating the shift in IC50 values that might be observed in a newly generated resistant cell line.
| Cell Line | This compound IC50 (nM) | Fold Resistance | SLFN11 Expression (Relative to Parental) |
| Parental (e.g., SW620) | 79 | 1x | 1.0 |
| Resistant (SW620-PBDres) | 1650 | ~21x | 0.15 |
| SW620-PBDres + ATR Inhibitor (e.g., 100 nM) | 150 | ~1.9x | 0.15 |
Note: Data is illustrative, based on similar PBD compounds.[6][7] Actual values will vary depending on the cell line and experimental conditions.
Protocol 2: Western Blot for SLFN11 Expression
Signaling Pathway Implicated in PBD Resistance
Caption: Hypothesized role of SLFN11 and ATR in PBD response.
Methodology:
-
Cell Lysis: Harvest parental and resistant cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against SLFN11 overnight at 4°C. Also, probe a separate membrane or strip the current one to probe for a loading control (e.g., GAPDH, β-actin).
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 7. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the SLFN11 signal to the loading control. Compare the normalized values between parental and resistant cells.
References
- 1. Immunohistochemical analysis of SLFN11 expression uncovers potential non-responders to DNA-damaging agents overlooked by tissue RNA-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Nordic Biosite [nordicbiosite.com]
- 4. adctherapeutics.com [adctherapeutics.com]
- 5. ZYNLONTA Combo Achieves 93% Response Rate in DLBCL Trial Results | ADCT Stock News [stocktitan.net]
- 6. debian - How do I add color to a graphviz graph node? - Unix & Linux Stack Exchange [unix.stackexchange.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Modulation of SLFN11 induces changes in DNA Damage response in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DOT Language | Graphviz [graphviz.org]
- 11. researchgate.net [researchgate.net]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aniline-MPB-amino-C3-PBD
Disclaimer: This technical support guide provides information on the potential off-target effects of Aniline-MPB-amino-C3-PBD, a pyrrolobenzodiazepine (PBD) payload for antibody-drug conjugates (ADCs). As specific off-target effect data for this particular compound is limited, this guide draws upon the established knowledge of PBD-dimer payloads as a class. The principles and methodologies described are generally applicable for investigating the off-target profile of PBD-based ADCs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cytotoxic agent used as a payload in ADCs.[1][2] It is a sequence-selective DNA minor-groove binding agent.[1][2][3][4] PBDs, as a class, work by crosslinking DNA, which blocks cancer cell division and can lead to apoptosis.[5] This action is typically independent of the cell cycle, affecting both dividing and non-dividing cells.[5]
Q2: What are the potential off-target toxicities associated with PBD-based ADCs?
Off-target toxicity is a known concern for ADCs, including those with PBD payloads.[6] These toxicities are often related to the payload itself and can occur even with highly specific antibodies.[7] Common off-target toxicities observed in clinical and preclinical studies of PBD-containing ADCs include:
-
Myelosuppression: A decrease in the production of blood cells in the bone marrow.
-
Peripheral neuropathy: Damage to peripheral nerves, which can cause weakness, numbness, and pain.[6]
-
Ocular toxicity: Damage to the eyes, which can manifest as blurred vision, dry eyes, or keratitis.[6]
-
Pro-inflammatory responses: PBDs and ADCs containing them can cause inflammatory reactions.[7]
These toxicities can be dose-limiting and may require treatment discontinuation.[6][8]
Q3: What factors can contribute to the off-target effects of an ADC with a PBD payload?
Several factors can contribute to the off-target effects of PBD-based ADCs:
-
Payload Potency and Hydrophobicity: PBD dimers are extremely potent cytotoxic agents.[5][9] Their hydrophobic nature can lead to non-specific uptake by cells.[9]
-
Linker Stability: Premature cleavage of the linker connecting the PBD payload to the antibody can release the highly toxic payload into systemic circulation, leading to off-target toxicity.[9][10][11]
-
Target Antigen Expression on Healthy Tissues: The target antigen for the ADC's antibody may be expressed at low levels on healthy tissues, leading to "on-target, off-tumor" toxicity.
-
Nonspecific Uptake: ADCs can be taken up by cells that do not express the target antigen through mechanisms like pinocytosis.[8]
-
Bystander Effect: The release of a membrane-permeable payload from target cells can lead to the killing of neighboring antigen-negative cells, which can be beneficial for tumor killing but can also damage healthy tissue.[11][12]
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity in Antigen-Negative Cell Lines
Possible Cause: This could be due to the non-specific uptake of the ADC, premature payload release, or the inherent cytotoxicity of the payload itself. The high potency of PBDs means that even a small amount of free payload can cause significant cell death.[9]
Troubleshooting Steps:
-
Assess Free Payload Levels: Analyze your ADC preparation for the presence of unconjugated this compound.
-
Evaluate Linker Stability: Perform a plasma stability assay to determine the rate of payload release in physiological conditions.[13]
-
Run a Control Experiment with Free Payload: Treat the antigen-negative cells with the free this compound payload to determine its intrinsic cytotoxicity.
-
Use a Non-Targeting ADC Control: An ADC with the same payload but an antibody that does not bind to any target on the cells should be used to assess non-specific uptake.
Issue 2: High Variability in Cytotoxicity Assay Results
Possible Cause: High variability in in vitro potency assays for ADCs can be caused by several factors, including cell culture conditions, reagent consistency, and the complex nature of ADCs.[14]
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure consistent cell passage numbers, seeding densities, and media formulations.
-
Verify Reagent Quality: Use fresh, high-quality reagents and validate their consistency between batches.
-
Optimize Assay Parameters: Titrate the ADC concentration range and incubation time to find the optimal window for your assay.
-
Ensure Homogeneity of ADC Preparation: Inconsistent drug-to-antibody ratio (DAR) can lead to variability. Characterize your ADC to ensure a consistent DAR.
Quantitative Data
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | IC50 (nM) |
| SW48 | 77[2] |
| LIM1215 | 72[2] |
| SW620 | 79[2] |
| U138-MG | 184.3[2] |
| A431 | 61.5[2] |
| REH | 145.6[2] |
Table 2: Common Off-Target Toxicities of PBD-Based ADCs
| Toxicity | Description | Potential Mechanism |
| Myelosuppression | Reduction in blood cell production in the bone marrow. | Non-specific toxicity to hematopoietic stem and progenitor cells. |
| Peripheral Neuropathy | Damage to peripheral nerves.[6] | Non-specific uptake of the ADC or free payload by neurons.[6] |
| Ocular Toxicity | Damage to the eyes (e.g., blurred vision, dry eyes).[6] | Expression of the target antigen in ocular tissues or accumulation of the hydrophobic payload.[6] |
| Pro-inflammatory Responses | Induction of inflammatory reactions.[7] | Payload-related effects on immune cells.[7] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard cytotoxicity assay methodologies to determine the IC50 value of an ADC.[12]
Materials:
-
Target-positive and target-negative cell lines
-
Complete cell culture medium
-
ADC (this compound conjugate)
-
Free this compound payload
-
Non-targeting control ADC
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, free payload, and control ADC in complete medium. Remove the old medium from the cells and add the treatment solutions.
-
Incubation: Incubate the plate for a period determined by the cell doubling time (e.g., 72-120 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value.
Protocol 2: Bystander Effect Assay (Co-culture Method)
This assay evaluates the ability of the ADC payload to kill neighboring antigen-negative cells.[12]
Materials:
-
Target-positive cell line
-
Target-negative cell line expressing a fluorescent protein (e.g., GFP)
-
ADC (this compound conjugate)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Co-culture: Seed a mixture of target-positive and GFP-expressing target-negative cells in the same well at a defined ratio (e.g., 1:1).
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC.
-
Incubation: Incubate the cells for a period sufficient to observe cytotoxicity.
-
Analysis:
-
Flow Cytometry: Harvest the cells, and use flow cytometry to quantify the percentage of viable and non-viable cells in both the GFP-positive (target-negative) and GFP-negative (target-positive) populations. A decrease in the viability of the GFP-positive population indicates a bystander effect.
-
Fluorescence Microscopy: Visualize the cells using a fluorescence microscope to qualitatively assess the killing of GFP-positive cells in proximity to target-positive cells.
-
Visualizations
Caption: Mechanisms of on-target efficacy and off-target toxicity of an ADC.
Caption: Workflow for investigating off-target cytotoxicity in vitro.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Nordic Biosite [nordicbiosite.com]
- 4. targetmol.cn [targetmol.cn]
- 5. adcreview.com [adcreview.com]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. An FDA oncology analysis of toxicities associated with PBD-containing antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biopharminternational.com [biopharminternational.com]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. njbio.com [njbio.com]
- 14. drugtargetreview.com [drugtargetreview.com]
Technical Support Center: Aniline-MPB-amino-C3-PBD Conjugates
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of antibody-drug conjugates (ADCs) utilizing the Aniline-MPB-amino-C3-PBD linker-payload system.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for ADCs using an this compound payload?
The main stability issues can be categorized into two types:
-
Chemical Instability: This primarily involves the premature loss of the PBD payload from the antibody. The maleimide group within the MPB (Maleimidopropionyl-butyrate) linker, used for conjugation to antibody cysteine residues, is susceptible to a deconjugation reaction known as a retro-Michael reaction. This process can lead to a decrease in the drug-to-antibody ratio (DAR) over time, especially in circulation, potentially reducing therapeutic efficacy.[1][2][3]
-
Physical Instability: This typically manifests as aggregation of the ADC molecules. PBD dimers are highly hydrophobic, and their conjugation to the antibody surface increases the overall hydrophobicity of the protein.[4] This can promote self-association and the formation of soluble or insoluble aggregates, which can impact efficacy, pharmacokinetics, and potentially lead to immunogenicity.[5][6]
Q2: What is the retro-Michael reaction and why does it affect my conjugate?
The retro-Michael reaction is a chemical process that reverses the initial conjugation of the maleimide linker to a cysteine thiol on the antibody. The resulting thiosuccinimide linkage can reopen, releasing the maleimide-containing linker-payload. This free payload can then be cleared or react with other molecules in the plasma, such as albumin, leading to off-target toxicity and a reduction in the amount of active ADC reaching the tumor.[1][3]
Caption: Pathway of ADC deconjugation via retro-Michael reaction.
Q3: Can the hydrophobicity of the PBD payload cause experimental issues beyond aggregation?
Yes. The increased hydrophobicity can lead to non-specific binding to labware (e.g., pipette tips, microplates) and chromatography columns, resulting in inaccurate quantification and recovery. It is also a primary driver for the aggregation discussed previously. Analytical methods like Hydrophobic Interaction Chromatography (HIC) are specifically designed to separate ADC species based on this property, making it a valuable tool for characterization.[7][8][9]
Q4: What is the role of the aniline group in this linker-payload?
In many modern ADC designs, an aniline group is incorporated into the linker adjacent to the payload. Upon cleavage of the linker inside the target cell (e.g., by lysosomal enzymes), the aniline moiety facilitates a self-immolation cascade that ensures the clean and efficient release of the unmodified, highly potent PBD payload.[10] The properties of the aniline can also make the released payload more membrane-permeable, potentially enabling a "bystander effect" where the payload kills adjacent tumor cells.[10][11]
Troubleshooting Guides
Problem 1: Increased Aggregation Detected During Storage or After Stress
| Potential Cause | Recommended Action / Investigation |
| Hydrophobic Interactions | The conjugation of the hydrophobic this compound payload increases the surface hydrophobicity of the antibody, promoting self-association.[4] |
| Unfavorable Buffer Conditions | The pH of the formulation buffer is near the isoelectric point (pI) of the ADC, minimizing its net charge and reducing solubility.[4] |
| Thermal or Mechanical Stress | Exposure to elevated temperatures, repeated freeze-thaw cycles, or high shear stress (e.g., vigorous vortexing) can denature the antibody, exposing hydrophobic regions and leading to aggregation.[6] |
| High ADC Concentration | Higher protein concentrations increase the likelihood of intermolecular interactions. |
Problem 2: Progressive Decrease in Average Drug-to-Antibody Ratio (DAR)
| Potential Cause | Recommended Action / Investigation |
| Retro-Michael Deconjugation | The thiosuccinimide linkage between the MPB linker and the antibody cysteine is unstable and is reverting, causing the linker-payload to detach.[1][2] |
| Cleavage of Linker Components | Although the amino-C3 portion is generally stable, other components in the linker could be susceptible to enzymatic cleavage if the ADC is incubated in biological matrices (e.g., serum) for extended periods.[12] |
| In-source Fragmentation during MS Analysis | The analytical method itself (e.g., mass spectrometry) might be causing the dissociation of the payload, leading to an artificially low DAR measurement. |
Quantitative Data Summary
The stability of the maleimide-cysteine linkage is highly dependent on the local chemical environment and the specific maleimide structure. While data for the exact this compound is not publicly available, the following tables illustrate the impact of linker chemistry on stability, based on published data for similar PBD conjugates.
Table 1: Illustrative Serum Stability of Non-Cleavable PBD ADCs with Different Maleimide Linkers
| Linker Type | Incubation Time in Mouse Serum | % Drug Loss | Reference |
| N-alkyl Maleimide (e.g., SG3376) | 7 days | ~40% | [2] |
| N-phenyl Maleimide (e.g., SG3683) | 7 days | ~15% | [2] |
| Note: This data illustrates how modifying the maleimide group (N-phenyl vs. N-alkyl) can enhance stability by minimizing the retro-Michael reaction. |
Table 2: Comparison of Conjugate Stability at Different Cysteine Conjugation Sites
| Conjugation Site on Antibody | Incubation Time in Human Plasma | % Intact Conjugate Remaining | Reference |
| Fc-S396C (Solvent Exposed) | 72 hours | ~20% | [13] |
| LC-V205C (Partially Buried) | 72 hours | ~80% | [13] |
| Note: This data demonstrates the critical role of the conjugation site in protecting the maleimide linkage from degradation and exchange reactions. |
Experimental Protocols
Protocol 1: Workflow for ADC Stability Assessment
This workflow outlines the general procedure for evaluating the chemical and physical stability of an this compound conjugate.
Caption: Experimental workflow for assessing ADC stability over time.
Protocol 2: Assessing ADC Stability and DAR by HIC-HPLC
This method separates ADC species based on hydrophobicity. Species with higher DAR are more hydrophobic and elute later.
-
System Preparation:
-
HPLC System: A biocompatible HPLC system is required.[9]
-
Column: TSKgel Butyl-NPR column (or equivalent).
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.[14]
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 25% Isopropanol.[14]
-
System Equilibration: Equilibrate the column with 100% Mobile Phase A at a flow rate of 0.5-1.0 mL/min until the baseline is stable.
-
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.
-
Filter the sample through a 0.22 µm PVDF filter.
-
-
Chromatographic Run:
-
Injection: Inject 10-20 µg of the prepared sample.
-
Gradient:
-
0-5 min: 100% A
-
5-35 min: Linear gradient from 100% A to 100% B
-
35-40 min: 100% B
-
40-45 min: Return to 100% A
-
45-55 min: Re-equilibration at 100% A
-
-
Detection: Monitor absorbance at 280 nm (for the antibody) and a wavelength appropriate for the PBD payload if it has a distinct chromophore.
-
-
Data Analysis:
-
Integrate the peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4).
-
Calculate the average DAR using the following formula: Average DAR = Σ(Peak Area of DARn * n) / Σ(Peak Area of all DAR species), where 'n' is the number of drugs for that species.
-
Compare the average DAR across different time points to determine the rate of deconjugation.
-
Protocol 3: Confirming Deconjugation by LC-MS
This protocol is for confirming the identity of species observed in HIC and identifying degradation products.
-
Sample Preparation:
-
Desalt the ADC sample using a suitable spin column (e.g., Zeba™ Spin Desalting Columns) into an MS-compatible buffer like ammonium acetate.
-
For analysis of the antibody light and heavy chains, reduce the ADC using DTT (dithiothreitol) at 37°C for 30 minutes.
-
-
LC-MS System:
-
LC: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase column suitable for proteins (e.g., Agilent PLRP-S).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
MS: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[15]
-
-
LC-MS Run:
-
Perform a standard reversed-phase gradient from ~20% B to 90% B over 15-30 minutes to elute the protein chains.
-
Acquire mass spectra in positive ion mode across a relevant m/z range (e.g., 800-4000 m/z).
-
-
Data Analysis:
-
Deconvolute the acquired mass spectra to obtain the zero-charge mass of the intact light and heavy chains.
-
Compare the masses to the theoretical masses. The mass of the this compound linker-payload should be observed as an addition to the chain mass.
-
Look for the appearance of unconjugated light or heavy chain masses in stability samples, which confirms deconjugation.[16][17]
-
References
- 1. Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. pharmtech.com [pharmtech.com]
- 5. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Development of Anilino-Maytansinoid ADCs that Efficiently Release Cytotoxic Metabolites in Cancer Cells and Induce High Levels of Bystander Killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Minireview: Addressing the retro-Michael instability of maleimide bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. news-medical.net [news-medical.net]
interpreting unexpected results in Aniline-MPB-amino-C3-PBD assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in Aniline-MPB-amino-C3-PBD assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a cytotoxic agent that acts as a sequence-selective DNA minor-groove binding agent.[1][2] Its primary application is as a payload in Antibody-Drug Conjugates (ADCs), where it is linked to a monoclonal antibody to specifically target and kill cancer cells.[1]
Q2: What is the mechanism of action of PBD dimers in ADCs?
Pyrrolobenzodiazepine (PBD) dimers, such as the family to which this compound belongs, are potent DNA alkylating agents. They can form interstrand or intrastrand cross-links in the minor groove of DNA, which inhibits nucleic acid synthesis and leads to cell death.[3][4]
Q3: What are some common causes of variability in ADC potency?
Variability in the potency of PBD-containing ADCs can arise from several factors, including drug loss from the antibody. This can occur through mechanisms like the retro-Michael reaction, which affects thiosuccinimide-linked ADCs, or enzymatic cleavage of the linker in serum.[5][6]
Q4: How can I assess the stability of my PBD-ADC conjugate?
The stability of a PBD-ADC conjugate can be evaluated using techniques such as mass spectrometry, capillary isoelectric focusing, and SYPRO Orange dye binding assays. These methods can confirm the hydrolysis of the thiosuccinimide, which is indicative of a more stable linkage.[6][7]
Troubleshooting Guide
Issue 1: Lower than Expected Cytotoxicity of the ADC
If your this compound ADC is showing lower than expected potency in cell-based assays, consider the following potential causes and solutions.
Potential Causes:
-
Drug Deconjugation: The PBD payload may be detaching from the antibody due to instability of the linker. Thiosuccinimide-linked conjugates can be particularly susceptible to drug loss via a retro-Michael reaction.[5][6]
-
Linker Cleavage: If a cleavable linker is used, it may be prematurely cleaved in the assay medium, leading to loss of the PBD payload before it reaches the target cells.[5][6]
-
Inaccurate Drug-to-Antibody Ratio (DAR) Measurement: An overestimation of the DAR will lead to the administration of a lower effective dose of the PBD payload.
-
Cell Line Resistance: The target cell line may have developed resistance to PBDs, for example, through the expression of drug efflux pumps.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low ADC cytotoxicity.
Quantitative Data Example:
| Experimental Condition | Expected IC50 (nM) | Observed IC50 (nM) | Potential Implication |
| Standard ADC Batch | 0.1 - 1.0 | 50 - 100 | Significant loss of potency |
| ADC in Mouse Serum (24h) | 0.5 - 2.0 | > 200 | Linker instability in serum |
| ADC with N-phenyl maleimide | 0.1 - 1.0 | 0.2 - 1.5 | Improved stability and potency |
Issue 2: High Background Signal in Binding or Uptake Assays
High background can obscure the specific signal in assays like ELISA or flow cytometry, making it difficult to accurately quantify ADC binding or internalization.
Potential Causes:
-
Non-specific Binding: The ADC may be binding to non-target cells or components of the assay plate.
-
Antibody Aggregation: Aggregates of the ADC can lead to increased non-specific binding.
-
Contamination: Contamination of reagents or buffers can contribute to high background.[8]
-
Insufficient Blocking: Inadequate blocking of non-specific binding sites on the assay plate or cells.[9]
Troubleshooting Signaling Pathway:
Caption: Troubleshooting high background in binding assays.
Experimental Protocols
Protocol 1: General Antibody-PBD Conjugation
This protocol outlines a general method for conjugating a maleimide-activated PBD dimer to a thiol-containing antibody.
-
Antibody Preparation:
-
If using surface amine labeling, convert the antibody to a thiol-protein.
-
Ensure the antibody is in a suitable buffer (e.g., PBS) and at a known concentration. The accuracy of the antibody concentration measurement is critical for achieving the desired DAR.[4]
-
-
Reaction Setup:
-
React the thiol-containing antibody with the maleimide-activated this compound. The molar ratio of PBD to antibody will need to be optimized to achieve the desired DAR.
-
-
Incubation:
-
Incubate the reaction mixture for a specified time (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 4°C).
-
-
Purification:
-
Purify the resulting ADC to remove any unreacted PBD payload. This can be achieved using methods like size exclusion chromatography (SEC).
-
-
Characterization:
-
Characterize the ADC to determine the DAR, level of aggregation, and in vitro potency. Techniques such as Hydrophobic Interaction Chromatography (HIC)-HPLC and mass spectrometry can be used for characterization.[4]
-
Protocol 2: Assessment of ADC Stability via Retro-Michael Reaction
This protocol can be used to assess the stability of the ADC, particularly for those with thiosuccinimide linkers.
-
Sample Preparation:
-
Incubate the purified ADC in relevant biological media, such as rat or mouse serum, at 37°C.
-
-
Time Points:
-
Take aliquots of the incubation mixture at various time points (e.g., 0, 24, 48, 72 hours).
-
-
Analysis:
-
Analyze the aliquots by mass spectrometry to determine the extent of drug loss over time. A decrease in the mass corresponding to the conjugated antibody and an increase in the mass of the unconjugated antibody indicates deconjugation.
-
-
Data Interpretation:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Nordic Biosite [nordicbiosite.com]
- 3. From Anthramycin to Pyrrolobenzodiazepine (PBD)‐Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellmosaic.com [cellmosaic.com]
- 5. Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 9. High background in immunohistochemistry | Abcam [abcam.com]
Validation & Comparative
A Comparative Analysis of Aniline-MPB-amino-C3-PBD and Other Pyrrolobenzodiazepine (PBD) Dimers in Preclinical Research
For Immediate Release
This guide provides a detailed comparison between Aniline-MPB-amino-C3-PBD, a novel cytotoxic agent, and other well-characterized pyrrolobenzodiazepine (PBD) dimers. The focus is on their mechanism of action, in vitro cytotoxicity, and the implications for their use as payloads in antibody-drug conjugates (ADCs). This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to PBD Dimers
Pyrrolobenzodiazepines (PBDs) are a class of sequence-selective DNA-interactive agents derived from various Streptomyces species.[1] Synthetic PBD dimers have garnered significant interest as ADC payloads due to their potent cytotoxicity, which is often in the picomolar range.[2] Their unique mechanism involves binding to the minor groove of DNA and, in the case of conventional dimers, forming covalent interstrand cross-links, which are highly effective at inducing cell death.[3][4] This mode of action is distinct from commonly used ADC payloads like auristatins or maytansinoids, which target tubulin.[2]
This compound: A Non-Alkylating Analogue?
This compound is described as a cytotoxic, sequence-selective DNA minor-groove binding agent.[5][6] A key descriptor that sets it apart is the presence of a "non-alkylating group".[5][7] This suggests a potential difference in its mechanism of action compared to traditional PBD dimers that rely on one or two electrophilic imine moieties to alkylate guanine bases in the DNA minor groove.[3] While it binds to the DNA minor groove and stabilizes the duplex, its cytotoxic effect may stem from mechanisms other than covalent DNA cross-linking, such as the inhibition of DNA processing enzymes.[3][5]
Comparative Cytotoxicity
The in vitro cytotoxicity of PBD dimers is a critical measure of their potential as ADC payloads. The table below presents the 50% inhibitory concentration (IC₅₀) values for this compound across various human cancer cell lines. For comparison, representative data for other classes of PBD dimers are included.
| Compound/Payload Class | Cell Line | IC₅₀ (nM) | Key Feature |
| This compound [5] | SW48 (colorectal adenocarcinoma) | 77 | Non-alkylating group |
| LIM1215 (colorectal adenocarcinoma) | 72 | ||
| SW620 (colorectal adenocarcinoma) | 79 | ||
| U-138 MG (glioblastoma) | 184.3 | ||
| A431 (epidermoid carcinoma) | 61.5 | ||
| REH (B-cell precursor leukemia) | 145.6 | ||
| Bis-imine PBD Dimer (e.g., Tesirine) | Various | Typically low pM to low nM | DNA cross-linking |
| Mono-imine PBD Dimer | Various | Generally higher than bis-imines | Mono-alkylation |
Note: Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions between studies. Data for bis- and mono-imine PBDs represents a typical range found in the literature.
The data indicates that this compound possesses potent cytotoxic activity in the nanomolar range.[5] While highly effective, its potency is generally lower than that of bis-imine PBD dimers, which can exhibit cytotoxicity at picomolar concentrations due to their highly effective DNA cross-linking ability.[8]
Mechanism of Action: A Tale of Two Imines
The primary differentiator among PBD dimers is their ability to alkylate DNA. This is governed by the number of reactive imine (or equivalent) functionalities at the N10-C11 position.[3]
Conventional Bis-imine PBD Dimers (e.g., Tesirine): These molecules possess two electrophilic imine moieties, allowing them to form highly cytotoxic interstrand DNA cross-links within specific nucleotide sequences.[3][4] This action effectively stalls DNA replication and transcription, leading to apoptosis. The minimal DNA distortion caused by PBD cross-links makes them difficult for cellular repair mechanisms to detect and correct, contributing to their high potency.[2][4]
Mono-imine PBD Dimers: As a point of comparison, recent studies have explored PBD dimers with only a single DNA alkylating moiety.[9][10] These mono-imine analogues cannot form interstrand cross-links but can still form a covalent bond with a single guanine base. While less potent than their bis-imine counterparts, ADCs with mono-imine payloads have demonstrated a wider therapeutic window in preclinical models, showing robust anti-tumor activity with improved tolerability and a different toxicity profile (e.g., less renal toxicity).[9][10]
This compound: The description of this molecule as having a "non-alkylating group" suggests it may not form any covalent bonds with DNA. Its cytotoxicity likely arises from its high-affinity, sequence-selective binding within the DNA minor groove, which can physically obstruct the binding of essential DNA-processing proteins like transcription factors and polymerases, ultimately leading to cell death.
References
- 1. Recent developments in the design, synthesis and structure-activity relationship studies of pyrrolo[2,1-c][1,4]benzodiazepines as DNA-interactive antitumour antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. adcreview.com [adcreview.com]
- 3. From Anthramycin to Pyrrolobenzodiazepine (PBD)‐Containing Antibody–Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adcreview.com [adcreview.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Nordic Biosite [nordicbiosite.com]
- 7. This compound [sobekbio.com]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Comparison of Pyrrolobenzodiazepine Dimer Bis-imine versus Mono-imine: DNA Interstrand Cross-linking, Cytotoxicity, Antibody-Drug Conjugate Efficacy and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis: Aniline-MPB-amino-C3-PBD vs. Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic efficacy of the novel pyrrolobenzodiazepine (PBD) dimer, Aniline-MPB-amino-C3-PBD, and the well-established chemotherapeutic agent, doxorubicin. The following sections detail their mechanisms of action, in vitro cytotoxicity, and the experimental protocols utilized to generate the comparative data.
Mechanism of Action: A Tale of Two DNA-Targeting Agents
While both this compound and doxorubicin exert their cytotoxic effects by targeting cellular DNA, their specific mechanisms of interaction differ significantly.
This compound , as a member of the PBD dimer family, functions as a sequence-selective DNA minor-groove binding agent.[1][2] PBD dimers are known to form highly cytotoxic DNA interstrand cross-links, which are difficult for the cell's repair machinery to resolve. This irreparable DNA damage ultimately triggers apoptotic cell death. The aniline moiety in its structure contributes to its specific binding and cytotoxic properties.
Doxorubicin , a long-standing anthracycline antibiotic in cancer therapy, primarily acts as a DNA intercalator. It inserts itself between the base pairs of the DNA double helix, thereby inhibiting the progression of topoisomerase II. This enzyme is crucial for relaxing DNA supercoils during replication and transcription. By stabilizing the topoisomerase II-DNA complex after it has cleaved the DNA, doxorubicin prevents the re-ligation of the DNA strands, leading to double-strand breaks and the induction of apoptosis.
References
comparative study of Aniline-MPB-amino-C3-PBD in different tumor models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic agent Aniline-MPB-amino-C3-PBD, a pyrrolobenzodiazepine (PBD) dimer payload for Antibody-Drug Conjugates (ADCs). The information is compiled for researchers and professionals in drug development to evaluate its potential in various oncology applications. This document summarizes available quantitative data, outlines experimental methodologies, and visualizes key biological pathways and workflows.
Introduction to this compound
This compound is a potent, sequence-selective DNA minor-groove binding agent. As a cytotoxic payload in ADCs, it is designed to be delivered specifically to tumor cells expressing a target antigen, whereupon it can exert its cell-killing effects. PBD dimers are a class of antitumor antibiotics known for their high potency and unique mechanism of action, which involves the formation of covalent adducts in the minor groove of DNA, leading to interstrand cross-links. This activity disrupts DNA replication and transcription, ultimately inducing apoptosis.
In Vitro Cytotoxicity
The following table summarizes the available in vitro cytotoxicity data (IC50 values) for this compound and a structurally related analogue, Py-MPB-amino-C3-PBD, across various human cancer cell lines. This data provides a preliminary comparison of their potency in different tumor contexts.
| Compound | Cell Line | Cancer Type | IC50 (nM)[1][2] |
| This compound | SW48 | Colorectal Adenocarcinoma | 77 |
| LIM1215 | Colorectal Adenocarcinoma | 72 | |
| SW620 | Colorectal Adenocarcinoma | 79 | |
| U138-MG | Glioblastoma | 184.3 | |
| A431 | Epidermoid Carcinoma | 61.5 | |
| REH | B-cell Precursor Leukemia | 145.6 | |
| Py-MPB-amino-C3-PBD | U138-MG | Glioblastoma | 301 |
| A431 | Epidermoid Carcinoma | 144.1 | |
| REH | B-cell Precursor Leukemia | 37.5 |
Note: The data indicates that both compounds exhibit potent cytotoxic activity across a range of cancer cell lines. This compound shows particularly high potency against epidermoid and colorectal carcinoma cell lines. The analogue, Py-MPB-amino-C3-PBD, demonstrates notable potency against the leukemia cell line.
In Vivo Efficacy in Tumor Models
The general experimental workflow for assessing the in vivo efficacy of an ADC is depicted in the diagram below.
Caption: A generalized workflow for conducting in vivo efficacy studies of ADCs.
Mechanism of Action: PBD-Dimer ADC Signaling Pathway
The cytotoxic effect of this compound, once released from the ADC within the target cancer cell, is initiated by its binding to the minor groove of DNA. This interaction leads to the formation of highly cytotoxic interstrand cross-links, which trigger a cascade of cellular events culminating in apoptosis.
Caption: The signaling pathway initiated by a PBD-dimer ADC leading to apoptosis.
Experimental Protocols
Below are generalized protocols for key experiments used to evaluate ADCs. These should be adapted based on the specific ADC, target, and tumor model.
In Vitro Cytotoxicity Assay (IC50 Determination)
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the this compound ADC and control compounds.
-
Treatment: Treat the cells with the serially diluted compounds and incubate for a specified period (e.g., 72-96 hours).
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., MTS, CellTiter-Glo).
-
Data Analysis: Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Xenograft Tumor Model Efficacy Study
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or athymic nude mice).
-
Tumor Implantation: Subcutaneously implant a suspension of human cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the ADC (e.g., via intravenous injection) at various dose levels and schedules. The control group may receive a vehicle or a non-targeting ADC.
-
Data Collection: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: The study may be terminated when tumors in the control group reach a maximum allowed size, or based on a predetermined time point. Survival can also be monitored.
-
Analysis: Analyze the tumor growth inhibition and statistical significance between the treatment and control groups.
Conclusion
This compound is a highly potent cytotoxic agent with demonstrated in vitro efficacy against a variety of cancer cell lines. While direct in vivo comparative data for this specific molecule is limited, the broader class of PBD-based ADCs has shown significant promise in preclinical and clinical settings. The provided data and protocols offer a foundation for researchers to design and conduct further comparative studies to fully elucidate the therapeutic potential of this compound in different tumor models. Future research should focus on generating robust in vivo data to compare its efficacy and safety profile against other ADC payloads.
References
A Head-to-Head Comparison of Aniline-MPB-amino-C3-PBD and Tesirine for Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of antibody-drug conjugates (ADCs), the choice of cytotoxic payload is a critical determinant of therapeutic efficacy and safety. Pyrrolobenzodiazepine (PBD) dimers have emerged as a class of exceptionally potent payloads due to their unique mechanism of action involving DNA interaction. This guide provides a detailed head-to-head comparison of two PBD-based payloads: the well-characterized DNA cross-linking agent, tesirine, and the novel non-alkylating DNA binding agent, Aniline-MPB-amino-C3-PBD.
Executive Summary
This comparison guide delves into the distinct mechanisms of action, available preclinical data, and potential therapeutic implications of this compound and tesirine. Tesirine, the payload component of the FDA-approved ADC, ZYNLONTA® (loncastuximab tesirine), is a potent DNA cross-linking agent that induces irreversible DNA damage, leading to apoptotic cell death.[1][2] In contrast, this compound is described as a non-alkylating, sequence-selective DNA minor-groove binding agent.[3][4] This fundamental difference in their interaction with DNA suggests distinct biological consequences and potential therapeutic windows. While tesirine's high potency is well-documented, the non-covalent nature of this compound's interaction may offer a different safety and efficacy profile.
Chemical Structures and Properties
A clear understanding of the chemical structures of these payloads is fundamental to appreciating their distinct mechanisms of action.
This compound is a novel polycyclic amide identified as a cytotoxic agent and a potential payload for ADCs.[3][4] Its structure is detailed in the patent WO2020049286A1.
Tesirine (SG3249) is a PBD dimer that incorporates a valine-alanine linker, cleavable by intracellular proteases like cathepsin B, to release the active DNA cross-linking warhead, SG3199.[5][6]
| Property | This compound | Tesirine |
| CAS Number | 2412923-79-4 | 1595275-62-9 |
| Molecular Formula | C42H46N8O6 | C41H47N5O8 |
| Molecular Weight | 758.86 g/mol | 741.85 g/mol |
| Mechanism of Action | Non-alkylating, DNA minor-groove binding | DNA interstrand cross-linking |
| Key Structural Feature | Polycyclic amide with a non-alkylating moiety | PBD dimer with a protease-cleavable linker |
Mechanism of Action
The primary distinction between these two payloads lies in their interaction with DNA, which dictates their cytotoxic effects and potential for off-target toxicities.
This compound: Non-Alkylating DNA Binding
This compound is characterized as a sequence-selective DNA minor-groove binding agent that does not form covalent bonds with DNA (non-alkylating).[3][4] This mode of action involves the physical occupation of the DNA minor groove, which can interfere with the binding of transcription factors and DNA replication machinery, ultimately leading to cell cycle arrest and apoptosis. The absence of covalent bonding may result in a more reversible interaction with DNA compared to alkylating agents.
References
- 1. The antibody-drug conjugate loncastuximab tesirine for the treatment of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loncastuximab tesirine - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Nordic Biosite [nordicbiosite.com]
- 5. What is the mechanism of Loncastuximab tesirine? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
Assessing the Therapeutic Index of Aniline-MPB-amino-C3-PBD Antibody-Drug Conjugates: A Comparative Guide
This guide provides a comparative analysis of Antibody-Drug Conjugates (ADCs) featuring the Aniline-MPB-amino-C3-PBD payload, benchmarked against other prominent ADC platforms. The assessment focuses on the therapeutic index, a critical measure of a drug's safety and efficacy, by examining preclinical data across different payload classes. Due to the limited public availability of data on ADCs using the specific this compound payload, this guide utilizes data from closely related PBD dimer ADCs with aniline-based linkers as a representative proxy.
Executive Summary
Pyrrolobenzodiazepine (PBD) dimers are a class of highly potent DNA-crosslinking agents that have shown significant promise as ADC payloads. Their unique mechanism of action, which involves binding to the minor groove of DNA, offers a distinct advantage over other cytotoxins. This guide presents available preclinical data for PBD-based ADCs, including in vitro cytotoxicity, in vivo efficacy, and toxicology, and compares these findings with those of ADCs utilizing established payloads such as auristatins (MMAE) and maytansinoids (DM1). The objective is to provide researchers, scientists, and drug development professionals with a comprehensive resource to evaluate the therapeutic potential of this emerging class of ADCs.
Comparative Performance Data
The following tables summarize the quantitative data from preclinical studies, offering a side-by-side comparison of the in vitro potency, in vivo efficacy, and tolerability of different ADC platforms.
Table 1: In Vitro Cytotoxicity of ADC Payloads
| Payload Class | Specific Payload | Cell Line | IC50 (nM) | Reference |
| PBD Dimer | This compound | SW48 (Colon) | 77 | [1] |
| LIM1215 (Colon) | 72 | [1] | ||
| SW620 (Colon) | 79 | [1] | ||
| U138-MG (Glioblastoma) | 184.3 | [1] | ||
| A431 (Epidermoid) | 61.5 | [1] | ||
| REH (Leukemia) | 145.6 | [1] | ||
| PBD Dimer (ADC) | Tesirine (SG3249) | Variety of cell lines | Single-digit pM | [2][3] |
| Auristatin | MMAE | Karpas 299 (Lymphoma) | ~0.12 | |
| Maytansinoid | DM1 | Various | Sub-nanomolar |
Note: Data for this compound represents the free payload, not a conjugated ADC. The potency of PBD-dimer ADCs is typically in the picomolar range.
Table 2: In Vivo Efficacy of PBD-Dimer ADCs in Xenograft Models
| ADC Target | Xenograft Model | Dosing Regimen | Outcome | Reference |
| CD22 | Ramos (Burkitt's Lymphoma) | 1 mg/kg, single dose | 9 out of 10 tumor-free survivors | [4] |
| HER2 | Fo5 (Breast Cancer) | 4 mg/kg, single dose | Tumor regression | [5] |
| 5T4 | MDA-MB-361 (Breast Cancer) | 1 mg/kg, single dose | Tumor stasis | [2][3] |
| EphA2 | PC3 (Prostate Cancer) | 1.5 mg/kg, single dose | Significant antitumor activity | [6] |
Table 3: Comparative Toxicology of ADC Platforms
| Payload Class | ADC Example | Animal Model | Maximum Tolerated Dose (MTD) | Key Toxicities | Reference |
| PBD Dimer (mono-imine) | Not specified | Rat | ~3-fold higher than bis-imine | Myelosuppression | [7] |
| PBD Dimer (bis-imine) | Not specified | Rat | Not specified | Myelosuppression, renal toxicity | [7] |
| PBD Dimer | Rovalpituzumab tesirine | Human | <300 µg/kg | Vascular leak syndrome, myelosuppression | [8] |
| Maytansinoid (Anilino-maytansinoid) | Anti-EGFR ADC | Mouse | ~1.4 mg/kg | Weight loss | [9] |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparative data tables.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
ADC Treatment: Add serial dilutions of the ADC or free payload to the wells. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy in Xenograft Models
-
Cell Implantation: Subcutaneously implant human tumor cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
ADC Administration: Administer the ADC intravenously (IV) at specified doses and schedules. The control group receives a vehicle or a non-targeting ADC.
-
Tumor Measurement: Measure tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition (TGI). Complete or partial tumor regressions are also noted.
Maximum Tolerated Dose (MTD) Study in Rodents
-
Animal Acclimation: Acclimate rodents (e.g., rats or mice) to the facility for at least one week before the study.
-
Dose Groups: Assign animals to different dose groups, including a vehicle control group. Doses are typically escalated in subsequent cohorts.
-
ADC Administration: Administer the ADC via the intended clinical route (usually IV) as a single dose or in a fractionated schedule.
-
Clinical Observations: Observe the animals daily for clinical signs of toxicity, including changes in appearance, behavior, and body weight.
-
Hematology and Clinical Chemistry: Collect blood samples at specified time points for hematology and clinical chemistry analysis to assess organ function and myelosuppression.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy and collect major organs for histopathological examination.
-
MTD Determination: The MTD is defined as the highest dose that does not cause unacceptable toxicity or more than a certain percentage of body weight loss (e.g., 20%).
Bystander Killing Assay (Co-culture Method)
-
Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) to distinguish it from the antigen-positive cell line.
-
Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio.
-
ADC Treatment: Treat the co-culture with the ADC at a concentration that is cytotoxic to the antigen-positive cells but has minimal effect on the antigen-negative cells in monoculture.
-
Incubation: Incubate the plate for a period of time (e.g., 72-120 hours).
-
Imaging and Analysis: Use high-content imaging or flow cytometry to quantify the number of viable fluorescent antigen-negative cells.
-
Bystander Effect Quantification: A significant reduction in the number of viable antigen-negative cells in the co-culture compared to the monoculture control indicates a bystander effect.
ADC Stability in Plasma
-
Incubation: Incubate the ADC in plasma (e.g., human, rat, or mouse) at 37°C for various time points (e.g., 0, 24, 48, 72, 168 hours).
-
Sample Collection: At each time point, collect an aliquot of the plasma-ADC mixture.
-
Analysis by ELISA: Use an enzyme-linked immunosorbent assay (ELISA) to measure the concentration of the total antibody and the ADC with the conjugated payload. The loss of payload can be determined by the difference between these two values.
-
Analysis by LC-MS: Use liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR) and to identify and quantify the released payload and its metabolites.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key mechanisms and experimental processes related to ADC therapy.
Caption: Mechanism of action of a PBD-based ADC.
Caption: Workflow for an in vivo xenograft efficacy study.
Conclusion
ADCs with PBD dimer payloads, including those with aniline-based linkers, represent a highly potent class of anti-cancer agents. The available preclinical data suggests that these ADCs can achieve complete tumor regressions in various cancer models at low doses. However, the high potency of PBD dimers also presents a challenge in terms of a narrow therapeutic window, with toxicities such as myelosuppression and vascular leak syndrome being of concern.
In comparison, auristatin and maytansinoid-based ADCs generally exhibit a wider therapeutic index in preclinical models, with higher MTDs. The choice of payload for an ADC is a critical decision that depends on a multitude of factors, including the target antigen expression, the tumor type, and the desired therapeutic window.
Further preclinical and clinical studies are warranted to fully elucidate the therapeutic index of ADCs utilizing the this compound payload and to optimize their dosing schedules to maximize efficacy while minimizing toxicity. The development of next-generation PBD-based ADCs with improved linkers and conjugation technologies holds the potential to further enhance their therapeutic window and expand their clinical utility.
References
- 1. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 2. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolobenzodiazepine Antibody-Drug Conjugates Designed for Stable Thiol Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADCT-602, a Novel PBD Dimer–containing Antibody–Drug Conjugate for Treating CD22-positive Hematologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Comparison of Pyrrolobenzodiazepine Dimer Bis-imine versus Mono-imine: DNA Interstrand Cross-linking, Cytotoxicity, Antibody-Drug Conjugate Efficacy and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. synaffix.com [synaffix.com]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Aniline-MPB-amino-C3-PBD
For Immediate Implementation by Laboratory Personnel
This document provides critical safety and logistical guidance for the proper disposal of Aniline-MPB-amino-C3-PBD, a potent cytotoxic agent used in drug development and research. Adherence to these procedures is mandatory to ensure the safety of all personnel and to maintain environmental compliance. This compound is a sequence-selective DNA minor-groove binding agent and is often used as a payload for antibody-drug conjugates (ADCs) due to its high cytotoxicity.[1][2][3]
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound and related pyrrolobenzodiazepine (PBD) derivatives, stringent safety measures are required during handling and disposal.[4] All personnel involved in the disposal process must be trained in handling potent compounds and be familiar with the institution's safety protocols.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves | Prevents skin contact with the cytotoxic agent. |
| Gown | Impermeable, disposable gown with closed front and cuffs | Protects clothing and skin from contamination. |
| Eye Protection | Safety goggles or a full-face shield | Prevents accidental splashes to the eyes. |
| Respiratory | A fit-tested N95 respirator or higher | Minimizes the risk of inhaling aerosolized particles. |
This data is a summary of best practices for handling cytotoxic compounds and should be adapted to specific laboratory conditions.
II. Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound from initial waste generation to final removal.
Step 1: Segregation of Waste
All materials that have come into contact with this compound must be treated as hazardous cytotoxic waste.[5][6] This includes:
-
Unused or expired compound.
-
Contaminated labware (e.g., vials, pipette tips, plates).
-
Contaminated consumables (e.g., absorbent pads, wipes).
-
Used Personal Protective Equipment (PPE).
Step 2: Waste Containment
Proper containment is crucial to prevent exposure and environmental contamination.
-
Sharps Waste: All sharps, including needles, syringes, and glass vials, must be immediately placed into a designated puncture-proof, leak-proof sharps container clearly labeled with a cytotoxic waste symbol.[5][7] These containers are typically red or are marked with a purple lid to indicate cytotoxic contents.[8]
-
Solid Waste: Non-sharp solid waste, such as contaminated gloves, gowns, and lab consumables, should be placed in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[6] The container must be clearly labeled as "Cytotoxic Waste for Incineration."
-
Liquid Waste: Aqueous waste containing this compound should be collected in a dedicated, sealed, and clearly labeled waste container. Organic solvent waste should be collected separately in a compatible, labeled container. Do not mix with non-hazardous liquid waste.
Step 3: Decontamination of Work Surfaces
All surfaces and equipment potentially contaminated with this compound must be decontaminated.
-
Prepare a fresh solution of a suitable deactivating agent (e.g., a high-pH solution or a commercial product specifically designed for cytotoxic drug decontamination).
-
Thoroughly wipe down all contaminated surfaces, starting from the least contaminated area and moving to the most contaminated.
-
Allow the deactivating solution to remain on the surface for the recommended contact time before wiping with a clean, damp cloth.
-
Dispose of all cleaning materials as cytotoxic waste.
Step 4: Labeling and Storage
Proper labeling and temporary storage are essential for regulatory compliance and safe handling by waste disposal personnel.
-
All waste containers must be securely sealed and clearly labeled with the contents ("this compound Waste"), the hazard symbol for cytotoxic materials, and the date of accumulation.
-
Store sealed waste containers in a designated, secure area away from general laboratory traffic until they are collected by a licensed hazardous waste disposal company.
Step 5: Final Disposal
The final disposal of this compound waste must be conducted by a certified hazardous waste management company.[6]
-
The primary method for the disposal of cytotoxic waste is high-temperature incineration.[5]
-
Ensure all required documentation, including a hazardous waste consignment note, is completed accurately.[8]
III. Experimental Workflow for Waste Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the safe disposal of this compound waste.
This comprehensive guide is intended to provide a framework for the safe handling and disposal of this compound. Researchers, scientists, and drug development professionals are encouraged to consult their institution's specific safety protocols and to contact their Environmental Health and Safety (EHS) department for any clarifications.
References
- 1. This compound - Nordic Biosite [nordicbiosite.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound [sobekbio.com]
- 4. Optimization of the Antitumor Activity of Sequence-specific Pyrrolobenzodiazepine Derivatives Based on their Affinity for ABC Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. danielshealth.ca [danielshealth.ca]
- 6. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kingstonhsc.ca [kingstonhsc.ca]
- 8. sharpsmart.co.uk [sharpsmart.co.uk]
Essential Safety and Logistical Information for Handling Aniline-MPB-amino-C3-PBD
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of Aniline-MPB-amino-C3-PBD, a highly potent cytotoxic agent and a sequence-selective DNA minor-groove binding agent, often utilized as a payload in Antibody-Drug Conjugates (ADCs).[1][2][3][4][5] Due to its cytotoxic nature, strict adherence to the following procedures is mandatory to ensure personnel safety and prevent environmental contamination.
Hazard Identification and Classification
This compound is a pyrrolobenzodiazepine (PBD) dimer, a class of compounds known for their significant cytotoxicity.[6] PBD dimers are potent inhibitors of nucleic acid synthesis, functioning as DNA cross-linking agents that can cause cell death at picomolar concentrations.[6] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the information presented here is based on data for closely related PBD dimer ADC payloads, such as Tesirine (SG3249), and the known hazards of the aniline component.
Primary Hazards:
-
High Potency and Cytotoxicity: PBDs are significantly more potent than traditional chemotherapeutic drugs.[6]
-
Carcinogenicity and Mutagenicity: As a DNA-alkylating agent, it is suspected of causing genetic defects and cancer.
-
Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.
-
Skin and Eye Irritation: May cause allergic skin reactions and serious eye damage.
-
Toxicity via Inhalation, Ingestion, or Skin Contact: Toxic if swallowed, in contact with skin, or if inhaled.
Personal Protective Equipment (PPE)
A comprehensive risk assessment should be conducted for all procedures involving this compound. The following table outlines the minimum required PPE.
| Operation | Required Personal Protective Equipment (PPE) |
| Handling of pure compound (weighing, reconstitution) | - Respiratory Protection: A fit-tested N95 or N100 respirator is required when handling the powder.[7] - Eye/Face Protection: Chemical safety goggles and a face shield. - Hand Protection: Double-gloving with chemotherapy-rated nitrile gloves is mandatory. Gloves should be changed frequently. - Body Protection: A disposable, solid-front, back-closure gown with tight-fitting cuffs. A plastic apron should be worn over the gown. - Shoe Covers: Disposable shoe covers. |
| Handling of diluted solutions | - Respiratory Protection: A surgical mask is recommended. - Eye/Face Protection: Chemical safety goggles. - Hand Protection: Double-gloving with chemotherapy-rated nitrile gloves. - Body Protection: A disposable, solid-front, back-closure gown with tight-fitting cuffs. |
| Waste Disposal | - Respiratory Protection: A surgical mask. - Eye/Face Protection: Chemical safety goggles and a face shield. - Hand Protection: Heavy-duty, chemical-resistant gloves over nitrile gloves. - Body Protection: A disposable, solid-front, back-closure gown with tight-fitting cuffs and a plastic apron. |
| Spill Cleanup | - Respiratory Protection: A fit-tested N95 or N100 respirator. - Eye/Face Protection: Chemical safety goggles and a face shield. - Hand Protection: Heavy-duty, chemical-resistant gloves over nitrile gloves. - Body Protection: A disposable, chemical-resistant suit or gown and a plastic apron. - Shoe Covers: Chemical-resistant boot covers. |
Operational Plan: Step-by-Step Handling Protocol
All work with this compound, especially handling of the neat compound, must be performed in a designated containment area, such as a certified Class II Biological Safety Cabinet (BSC) or a containment isolator.
1. Preparation and Reconstitution:
- Before starting, ensure the work area is clean and decontaminated.
- Assemble all necessary materials, including the vial of this compound, appropriate solvent, and calibrated pipettes.
- Don the appropriate PPE as specified in the table above.
- Carefully remove the cap from the vial, avoiding any generation of dust.
- Slowly add the required volume of solvent to the vial, directing the stream to the side of the vial to avoid splashing.
- Gently swirl the vial to dissolve the compound completely. Do not vortex or shake vigorously to prevent aerosol formation.
- Visually inspect the solution to ensure complete dissolution.
2. Dilution and Aliquoting:
- Perform all dilutions within the containment area.
- Use positive displacement pipettes or dedicated, calibrated pipettes for accurate measurement.
- Aliquot the solution into clearly labeled, sealed, and appropriate storage vials.
- Immediately decontaminate all surfaces and equipment that may have come into contact with the compound.
Disposal Plan
All waste generated from handling this compound is considered hazardous cytotoxic waste and must be disposed of according to institutional and local regulations.
1. Waste Segregation and Collection:
- Sharps: All needles, syringes, and other sharp objects contaminated with the compound must be placed in a designated, puncture-proof cytotoxic sharps container.
- Solid Waste: All contaminated PPE (gloves, gowns, masks, etc.), plasticware, and absorbent materials should be collected in a dedicated, leak-proof, and clearly labeled cytotoxic waste container with a lid.
- Liquid Waste: Unused solutions and contaminated liquids should be collected in a sealed, shatter-proof container clearly labeled as "Cytotoxic Liquid Waste" containing this compound.
2. Deactivation of Liquid Waste (Recommended):
- While specific deactivation protocols for PBDs are not widely published, a common approach for cytotoxic compounds is chemical degradation. A potential method involves treatment with a strong oxidizing agent, such as sodium hypochlorite, followed by neutralization with a substance like sodium thiosulfate.
- Note: This deactivation procedure should be validated for effectiveness and safety before implementation.
- Alternatively, activated carbon can be used to adsorb the cytotoxic agent from the liquid waste. The spent carbon must then be disposed of as hazardous waste.[3][8]
3. Final Disposal:
- All cytotoxic waste containers must be securely sealed.
- The exterior of the waste containers should be decontaminated before being removed from the containment area.
- Arrange for pickup and disposal by a licensed hazardous waste management company. Incineration at high temperatures is the preferred method for the final disposal of cytotoxic waste.
Experimental Workflow Diagram
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. Tesirine(SG3249) [medchemleader.com]
- 2. US20150265867A1 - System and Method for Deactivation and Disposal of a Pharmaceutical Dosage Form - Google Patents [patents.google.com]
- 3. 7.19.2 Deactivation Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 4. Synthesis and evaluation of pyrrolobenzodiazepine dimer antibody-drug conjugates with dual β-glucuronide and dipeptide triggers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploration of Pyrrolobenzodiazepine (PBD)-Dimers Containing Disulfide-Based Prodrugs as Payloads for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. adcreview.com [adcreview.com]
- 7. Antibody-drug conjugates (ADCs) delivering pyrrolobenzodiazepine (PBD) dimers for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of Disposal Systems for Deactivation of Unused/Residual/Expired Medications - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
